molecular formula C12H18O2 B1581072 2-tert-Butyl-1,4-dimethoxybenzene CAS No. 21112-37-8

2-tert-Butyl-1,4-dimethoxybenzene

Cat. No.: B1581072
CAS No.: 21112-37-8
M. Wt: 194.27 g/mol
InChI Key: ALVJDUNBMKMTDC-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,4-dimethoxybenzene is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butyl-1,4-dimethoxybenzene
Source PubChem
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InChI

InChI=1S/C12H18O2/c1-12(2,3)10-8-9(13-4)6-7-11(10)14-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVJDUNBMKMTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051854
Record name 2-tert-Butyl-1,4-dimethoxybenzene
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Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
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CAS No.

21112-37-8
Record name 2-tert-Butyl-1,4-dimethoxybenzene
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethoxy-2-tert-butylbenzene
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Record name Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-
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Record name 2-tert-Butyl-1,4-dimethoxybenzene
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Record name 2-tert-butyl-1,4-dimethoxybenzene
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Record name 1,4-DIMETHOXY-2-TERT-BUTYLBENZENE
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Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-1,4-dimethoxybenzene, an aromatic organic compound, holds significance as a key intermediate in various chemical syntheses. Its structure, featuring a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a bulky tert-butyl group, imparts unique chemical properties that make it a valuable building block in the development of more complex molecules. This technical guide provides a comprehensive overview of its synthesis, physical and chemical properties, and potential applications, with a particular focus on its relevance to the field of drug discovery and development. The presence of the tert-butyl group can enhance the lipophilicity and metabolic stability of parent compounds, a desirable attribute in medicinal chemistry.

Synthesis of this compound

The primary and most widely employed method for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the electron-rich dimethoxybenzene ring.

Reaction Principle

The reaction proceeds via the generation of a tert-butyl carbocation from a suitable precursor, typically tert-butyl alcohol, in the presence of a strong acid catalyst such as sulfuric acid. The highly electrophilic carbocation is then attacked by the nucleophilic π-electron system of the 1,4-dimethoxybenzene ring. The methoxy groups are activating and ortho-, para-directing, leading to the substitution at the position ortho to one of the methoxy groups. Due to steric hindrance from the bulky tert-butyl group, polysubstitution is generally limited.[1][2]

Experimental Workflow

The synthesis can be broken down into several key stages, from reaction setup to product purification.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_addition Catalyst Addition cluster_reaction_completion Reaction Progression cluster_workup Work-up and Isolation cluster_purification Purification setup Dissolve 1,4-dimethoxybenzene in acetic acid and tert-butyl alcohol cool_reactants Cool the mixture in an ice bath setup->cool_reactants add_catalyst Slowly add concentrated sulfuric acid dropwise while maintaining low temperature cool_reactants->add_catalyst warm_to_rt Allow the reaction to warm to room temperature and stir add_catalyst->warm_to_rt quench Quench the reaction with ice-water warm_to_rt->quench filter_crude Filter the crude product quench->filter_crude wash_crude Wash the solid with water and cold methanol filter_crude->wash_crude recrystallize Recrystallize the crude product from methanol wash_crude->recrystallize dry Dry the purified crystals recrystallize->dry signaling_pathway Hypothetical Signaling Pathway Modulation by a tert-Butylated Phenolic Compound cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptotic Pathway compound tert-Butylated Phenolic Compound NFkB NF-κB compound->NFkB inhibits p53 p53 compound->p53 activates pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->pro_inflammatory promotes transcription caspases Caspase Cascade p53->caspases activates apoptosis Apoptosis caspases->apoptosis

References

physicochemical properties of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-tert-Butyl-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core (CAS No. 21112-37-8), an aromatic organic compound with applications as an intermediate in chemical synthesis and as a fragrance ingredient.[1] This document compiles essential quantitative data, details relevant experimental protocols for its synthesis and property determination, and presents logical workflows through standardized diagrams. The intended audience includes researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physicochemical Properties

This compound is a colorless liquid or solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing a consolidated resource for laboratory and research applications.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 21112-37-8[3][4]
Molecular Formula C₁₂H₁₈O₂[1][4]
Molecular Weight 194.27 g/mol [1][4]
Appearance Colorless liquid or solid[1]
Odor Rich, woody, vetiver-like[3][4]
Melting Point 70-70.5 °C[3][5]
Boiling Point 117-118 °C (at 12 Torr); 273.8 °C (at 760 mmHg)[3][5][6]
Density 0.9978 g/cm³ (at 15 °C); 0.951 g/cm³[3][5][6]
Water Solubility 19.17 mg/L (at 20 °C)[3][5]
Solubility Soluble in ethanol (B145695), dichloromethane, and acetone[1]
Vapor Pressure 0.0094 mmHg (at 25 °C); 20 Pa (at 20 °C)[3][5][6]
Flash Point 98.8 °C[5][6]
Refractive Index n20/D 1.509-1.512 (lit.)[7]
LogP (Octanol/Water) 3.00130[5]
XLogP3 3.5[5][6]
Hydrogen Bond Acceptor Count 2[5][6]
Hydrogen Bond Donor Count 0[5]
Rotatable Bond Count 3[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections describe a common synthesis route and general protocols for determining key physicochemical properties.

Synthesis Protocol: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution reaction is a standard method for introducing alkyl groups to an aromatic ring.[8][9][10] The protocol described for the synthesis of the related compound, 1,4-di-tert-butyl-2,5-dimethoxybenzene, provides a relevant procedural basis.[8][9]

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butyl alcohol (or other tert-butylating agent)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Crushed ice and water

  • Methanol (B129727) (for washing/recrystallization)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.[8]

  • Cooling: Cool the mixture to between 0–3 °C using an ice-water bath.[8]

  • Acid Addition: Slowly add a pre-cooled solution of concentrated sulfuric acid dropwise to the stirred reaction mixture. Maintain the internal temperature between 15 and 20 °C throughout the addition.[8][9]

  • Reaction: After the acid addition is complete, remove the ice bath and continue stirring at room temperature for an additional 20-30 minutes to allow the reaction to complete.[9]

  • Quenching: Carefully pour the reaction mixture over a large volume of crushed ice and water to dilute the acid and precipitate the crude product.[8]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acids, followed by a wash with ice-cold methanol to remove organic impurities.[8][9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity this compound.[8]

Physicochemical Property Determination Protocols

Standard laboratory methods are employed to measure the physicochemical properties of organic compounds.

  • Melting Point Determination:

    • A small, dry sample of the crystalline solid is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

  • Boiling Point Determination:

    • The compound is placed in a distillation flask. For pressure-sensitive compounds, a vacuum distillation setup is used.

    • The liquid is heated to boiling.

    • The temperature at which the vapor and liquid phases are in equilibrium, as measured by a thermometer placed at the vapor outlet, is recorded as the boiling point. The pressure at which the measurement is taken must also be recorded.[3][6]

  • Solubility and Partition Coefficient (LogP) Determination:

    • The shake-flask method is a standard approach.[11]

    • A known amount of the compound is added to a mixture of n-octanol and water in a separatory funnel.

    • The mixture is shaken vigorously to allow for partitioning between the two immiscible layers and then allowed to equilibrate.

    • The concentration of the compound in each layer is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

    • The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

  • Spectroscopic Analysis (NMR, IR, Mass Spectrometry):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded to elucidate the molecular structure by analyzing chemical shifts, spin-spin coupling, and integration.

    • Infrared (IR) Spectroscopy: A thin film of the sample (if liquid) or a KBr pellet (if solid) is prepared. The sample is analyzed with an IR spectrometer to identify characteristic functional groups based on the absorption of specific frequencies of infrared radiation.

    • Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer. The compound is ionized (e.g., by electron ionization), and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern.[2]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to this compound.

Synthesis_Workflow reagents Reagents: 1,4-Dimethoxybenzene t-Butyl Alcohol Acetic Acid mixing Mixing and Cooling (0-3 °C) reagents->mixing reaction Friedel-Crafts Alkylation (Stir at RT) mixing->reaction Slow Addition acid Catalyst: Sulfuric Acid acid->reaction quenching Quenching (Ice/Water) reaction->quenching filtration Vacuum Filtration & Washing quenching->filtration purification Purification (Recrystallization) filtration->purification product Final Product: 2-tert-butyl-1,4- dimethoxybenzene purification->product

Caption: Workflow for the synthesis of this compound.

Property_Determination_Workflow start Pure Compound Sample prep Sample Preparation (e.g., pack capillary tube) start->prep instrument Instrumental Analysis (e.g., Melting Point Apparatus) prep->instrument heating Controlled Heating (1-2 °C/min) instrument->heating observation Visual Observation (First liquid to full melt) heating->observation data Data Recording (Melting Point Range) observation->data

Caption: General workflow for melting point determination.

Logical_Relationship precursor Precursor (1,4-Dimethoxybenzene) synthesis Chemical Synthesis (Friedel-Crafts Alkylation) precursor->synthesis product Target Compound (2-tert-butyl-1,4- dimethoxybenzene) synthesis->product application1 Application: Fragrance Ingredient product->application1 application2 Application: Chemical Intermediate product->application2

Caption: Logical relationship from precursor to applications.

References

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene (CAS: 21112-37-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-Butyl-1,4-dimethoxybenzene, a substituted aromatic ether with potential applications in various scientific fields. This document consolidates available data on its physicochemical properties, synthesis, and safety information. While direct biological activity and drug development applications are not extensively documented in publicly available literature, this guide also explores the known effects of structurally similar compounds to infer potential areas of investigation.

Core Physicochemical and Safety Data

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. This data is essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
CAS Number 21112-37-8[1]
Melting Point 70-70.5 °C[1]
Boiling Point 117-118 °C (at 12 Torr)[1]
Density 0.9978 g/cm³[1]

Table 1: Physicochemical Properties of this compound.

Safety and handling are paramount in a research environment. Table 2 outlines the key safety information for this compound.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352: IF ON SKIN: Wash with plenty of water.
P332+P313: If skin irritation occurs: Get medical advice/attention.
P362: Take off contaminated clothing and wash before reuse.

Table 2: GHS Hazard and Precautionary Statements. For research and development purposes only. Not for medicinal, household, or other use.[2]

Synthesis Methodology

The reaction involves the generation of a tert-butyl carbocation from a tert-butyl source, such as tert-butanol, in the presence of a strong acid catalyst like sulfuric acid. This electrophile then attacks the electron-rich 1,4-dimethoxybenzene (B90301) ring. The two methoxy (B1213986) groups are activating and ortho-, para-directing, making the aromatic ring highly susceptible to electrophilic attack.

To favor mono-alkylation and obtain this compound, reaction conditions would need to be carefully controlled. This typically involves using a stoichiometric amount of the alkylating agent relative to the aromatic substrate and maintaining a lower reaction temperature to reduce the rate of the second alkylation.

Hypothesized Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification 1_4_dimethoxybenzene 1,4-Dimethoxybenzene reaction_mixture Mix reactants in a suitable solvent (e.g., acetic acid) 1_4_dimethoxybenzene->reaction_mixture tert_butanol tert-Butanol tert_butanol->reaction_mixture sulfuric_acid Sulfuric Acid (catalyst) acid_addition Slow, dropwise addition of sulfuric acid sulfuric_acid->acid_addition cooling Cool mixture in an ice bath reaction_mixture->cooling cooling->acid_addition reaction_time Stir at controlled temperature acid_addition->reaction_time quenching Quench with ice water reaction_time->quenching extraction Extract with organic solvent quenching->extraction washing Wash with water and brine extraction->washing drying Dry over anhydrous salt washing->drying purification Purify by column chromatography or recrystallization drying->purification product This compound purification->product G cluster_upstream Upstream Signals cluster_pathway Akt/mTOR Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy (Inhibition) mTORC1->Autophagy TBHQ_metabolite tert-Butyl-p-benzoquinone (TBHQ Metabolite) TBHQ_metabolite->Akt Inhibits TargetCompound This compound (Potential Modulator) TargetCompound->Akt Potential Interaction?

References

In-Depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2-tert-butyl-1,4-dimethoxybenzene. While direct biological activity and its role in drug development are not extensively documented in current literature, this guide furnishes foundational chemical data essential for researchers exploring its potential applications. The synthesis is detailed through a well-established electrophilic aromatic substitution, and a thorough compilation of its physicochemical and spectral data is presented for analytical and comparative purposes.

Molecular Structure and Identification

This compound is an aromatic organic compound characterized by a benzene (B151609) ring substituted with a tert-butyl group and two methoxy (B1213986) groups at positions 1 and 4.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
IUPAC Name This compound
CAS Number 21112-37-8[1]
Molecular Formula C₁₂H₁₈O₂[1]
Molecular Weight 194.27 g/mol [1]
SMILES CC(C)(C)C1=C(C=CC(=C1)OC)OC[2]
InChI Key ALVJDUNBMKMTDC-UHFFFAOYSA-N[2]
Synonyms 1,4-Dimethoxy-2-tert-butylbenzene, Vetylbois, 2-(1,1-Dimethylethyl)-1,4-dimethoxybenzene[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in various chemical contexts.

Table 2: Physicochemical Data

PropertyValueReference
Melting Point 70-70.5 °C[3]
Boiling Point 273.8 °C at 760 mmHg[3]
Density 0.951 g/cm³[3]
Appearance Colorless to pale yellow liquid or solid[4]
Solubility Soluble in common organic solvents[5]

Synthesis

The primary route for the synthesis of this compound is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction utilizes a tert-butylating agent, typically tert-butanol (B103910), in the presence of a strong acid catalyst such as sulfuric acid.[1][2][3][6][7] The methoxy groups on the benzene ring are activating and ortho-, para-directing, leading to the substitution of the tert-butyl group at a position ortho to one of the methoxy groups. To favor the mono-substituted product over the di-substituted analog (1,4-di-tert-butyl-2,5-dimethoxybenzene), the stoichiometry of the reactants, particularly the amount of the tert-butylating agent, must be carefully controlled.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is adapted from established procedures for the alkylation of 1,4-dimethoxybenzene.[1][6][7]

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Water (deionized)

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

  • Add a stoichiometric equivalent or a slight excess of tert-butanol to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled and stirring mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

  • Quench the reaction by pouring the mixture over crushed ice.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the crude product thoroughly with water to remove any residual acid.

  • Further purify the product by recrystallization from a suitable solvent, such as methanol, to yield pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 1,4-Dimethoxybenzene Reaction Friedel-Crafts Alkylation (in Acetic Acid, 0°C to RT) Reactant1->Reaction Reactant2 tert-Butanol Reactant2->Reaction Catalyst H₂SO₄ Catalyst->Reaction Quenching Quenching (Ice Water) Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Purification Recrystallization (Methanol) Filtration->Purification Product This compound Purification->Product

References

An In-depth Technical Guide to 2-tert-Butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-tert-butyl-1,4-dimethoxybenzene, including its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

    • 1,4-Dimethoxy-2-tert-butylbenzene[2][3][4]

    • 2-(1,1-Dimethylethyl)-1,4-dimethoxybenzene[3]

    • Benzene, 2-(1,1-dimethylethyl)-1,4-dimethoxy-[2]

    • Benzene, 2-tert-butyl-1,4-dimethoxy-[2][3]

    • tert-Butylhydroquinone, dimethyl ether[2]

    • 3-t-Butyl-4-methoxyphenol methyl derivative[2][4]

    • Mono-tert-butylhydroquinone dimethyl ether[3]

    • Vetimoss[3][5]

    • VETIMOSS[6]

  • CAS Registry Number: 21112-37-8[2][5][7]

  • Molecular Formula: C₁₂H₁₈O₂[2][4][5][7]

  • Molecular Weight: 194.27 g/mol [1][2][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Physical State Colorless liquid or solid[7]
Melting Point 70-70.5 °C[1][4][6][7]
Boiling Point 273.8 °C at 760 mmHg; 117-118 °C at 12 Torr[6][7]
Density 0.9978 g/cm³ at 15 °C; 0.951 g/cm³[6][7][8]
Flash Point 98.8 °C[6]
Vapor Pressure 0.0094 mmHg at 25°C[4][6]
Water Solubility 19.17 mg/L at 20 °C[4][6][8]
Refractive Index n20/D 1.509-1.512 (lit.)[1]
LogP 3.00130[6]

Experimental Protocol: Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) using a tert-butylating agent in the presence of an acid catalyst. The following protocol is a representative procedure.

3.1. Materials and Reagents

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Fuming sulfuric acid (20% SO₃)

  • Dichloromethane

  • Methanol

  • Anhydrous calcium chloride

  • Crushed ice

  • Deionized water

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Ice/water bath

  • Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Rotary evaporator

3.3. Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 1,4-dimethoxybenzene (0.02 mol), 5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[9]

  • Cooling: Begin stirring the mixture and cool it to between 0 and 3 °C using an ice/water bath.[9]

  • Catalyst Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of 5 mL of fuming sulfuric acid (20% SO₃) and 15 mL of concentrated sulfuric acid. Cool this acid mixture in an ice/water bath.[9]

  • Addition of Catalyst: Slowly add the cold acid mixture dropwise to the reaction flask via the dropping funnel. It is crucial to maintain the internal temperature of the reaction mixture between 15 and 20 °C during the addition.[9]

  • Reaction: After the addition is complete, continue to stir the mixture for an additional 5 minutes at room temperature.[9]

  • Quenching: Cool the reaction mixture again in an ice bath and then add approximately 100 g of crushed ice, followed by 50 mL of water to dilute the sulfuric acid.[9]

  • Isolation of Crude Product: Collect the resulting solid product by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with several portions of water (approximately 300 mL total) to remove any residual acid.[9]

  • Purification:

    • Wash the crude product with three 15 mL portions of methanol.[9]

    • Transfer the solid to a 50 mL Erlenmeyer flask and dissolve it in 8 mL of dichloromethane.[9]

    • Add anhydrous calcium chloride to the solution and stir for 10 minutes to dry the organic phase.[9]

    • Filter the solution by gravity into a 100 mL round-bottom flask and add 15 mL of methanol.[9]

    • Reduce the volume of the solvent to approximately 15 mL using a rotary evaporator.[9]

    • Allow the solution to stand and cool for the product to crystallize.[9]

    • Collect the purified crystals by vacuum filtration and allow them to dry completely.[9]

  • Analysis: Record the final yield and melting point of the purified this compound. Confirm the structure using spectroscopic methods such as IR and ¹H NMR.

Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start_reagents 1,4-Dimethoxybenzene, tert-Butyl Alcohol, Acetic Acid cooling Cool to 0-3 °C start_reagents->cooling Charge flask catalyst_add Slowly add acid catalyst (maintain 15-20 °C) cooling->catalyst_add catalyst_prep Prepare H₂SO₄/SO₃ mixture catalyst_prep->catalyst_add stirring Stir at room temperature catalyst_add->stirring quench Quench with ice/water stirring->quench filter Vacuum filtration quench->filter wash_water Wash with water filter->wash_water wash_methanol Wash with methanol wash_water->wash_methanol dissolve Dissolve in Dichloromethane wash_methanol->dissolve dry Dry with CaCl₂ dissolve->dry recrystallize Recrystallize from Dichloromethane/Methanol dry->recrystallize final_product This compound recrystallize->final_product G cluster_reactants Reactants cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution dimethoxybenzene 1,4-Dimethoxybenzene arenium_ion Arenium Ion Intermediate dimethoxybenzene->arenium_ion Nucleophilic Attack tert_butanol tert-Butyl Alcohol tert_butyl_cation tert-Butyl Cation (Electrophile) tert_butanol->tert_butyl_cation Protonation & Dehydration acid_catalyst H₂SO₄ tert_butyl_cation->arenium_ion product This compound arenium_ion->product Deprotonation

References

Solubility Profile of 2-tert-butyl-1,4-dimethoxybenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-1,4-dimethoxybenzene is an aromatic organic compound with applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and fragrance industries. A thorough understanding of its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound and outlines a general experimental protocol for its quantitative determination.

Data Presentation: Solubility of this compound

SolventChemical FormulaQualitative SolubilityQuantitative SolubilityTemperature (°C)
WaterH₂OSparingly Soluble19.17 mg/L[1]20
EthanolC₂H₅OHSoluble[2]Data Not AvailableNot Specified
DichloromethaneCH₂Cl₂Soluble[2]Data Not AvailableNot Specified
AcetoneC₃H₆OSoluble[2]Data Not AvailableNot Specified

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the principle of preparing a saturated solution and quantifying the dissolved solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a Gas Chromatography (GC) system.

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Place the vial in a thermostatic shaker set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that the dissolution equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the same temperature as the experiment to prevent precipitation or further dissolution.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Agitation sample Sample Collection & Filtration equil->sample Supernatant quant Quantification (HPLC/GC) sample->quant Filtered Sample calc Solubility Calculation quant->calc Concentration Data

Experimental workflow for solubility determination.

References

melting point and boiling point of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene

Introduction

This compound is an aromatic organic compound with applications as an intermediate in chemical synthesis.[1] Its molecular structure, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and a bulky tert-butyl group, imparts specific physical and chemical properties that are critical for its use in research and development. This guide provides a comprehensive overview of its melting and boiling points, detailed experimental protocols for its synthesis, and a summary of its key physicochemical data.

Physicochemical Data

The physical properties of this compound are well-documented. The melting point is consistently reported in the range of 70 to 70.5 °C.[2][3][4][5] The boiling point, however, is pressure-dependent. At a reduced pressure of 12 Torr, the boiling point is between 117 and 118 °C.[1][2][5] Under standard atmospheric pressure (760 mmHg), the boiling point is 273.8 °C.[3] A summary of these and other relevant quantitative data is presented in the table below.

PropertyValueConditions
Melting Point 70-70.5 °C-
Boiling Point 117-118 °Cat 12 Torr
273.8 °Cat 760 mmHg
Density 0.9978 g/cm³at 15 °C
Flash Point 98.8 °C-
Vapor Pressure 0.0094 mmHgat 25 °C
Water Solubility 19.17 mg/Lat 20 °C

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

The primary synthetic route for this compound and its disubstituted analogue is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[6] This electrophilic aromatic substitution reaction utilizes tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid.[7][8][9]

Materials and Equipment
  • 1,4-dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Fuming sulfuric acid (optional, for di-substitution)

  • Ice

  • Methanol (B129727) (for washing/recrystallization)

  • Dichloromethane (for purification)

  • Anhydrous Calcium Chloride

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thermometer

  • Dropping funnel

  • Erlenmeyer flask

  • Büchner funnel and filter flask for vacuum filtration

  • Rotary evaporator

Detailed Procedure
  • Reaction Setup : In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.[7]

  • Cooling : Place the flask in an ice-water bath and cool the mixture to between 0 and 3 °C with continuous stirring.[7]

  • Catalyst Preparation : In a separate Erlenmeyer flask, carefully prepare a solution of sulfuric acid. For the synthesis of the di-substituted product, a mixture of fuming sulfuric acid and concentrated sulfuric acid is used, also cooled in an ice-water bath.[7]

  • Addition of Catalyst : Add the cold sulfuric acid solution dropwise to the reaction mixture via the dropping funnel.[8] It is crucial to maintain the reaction temperature between 15 and 20 °C during this addition to control the reaction rate and prevent side product formation.[7]

  • Reaction Completion : After the complete addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for approximately 20 minutes to ensure the reaction goes to completion.[8]

  • Quenching and Precipitation : Cool the reaction mixture again in an ice bath and then add crushed ice (approximately 100 g) to dilute the sulfuric acid, followed by the addition of water.[7] This will cause the crude product to precipitate out of the solution.

  • Isolation of Crude Product : Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the product thoroughly with water to remove any residual acid and other water-soluble impurities.[7][8]

  • Purification : The crude product can be further purified by washing with cold methanol.[7][8] For higher purity, the product can be dissolved in a minimal amount of dichloromethane, dried with anhydrous calcium chloride, filtered, and then recrystallized by adding methanol and evaporating the solvent.[7]

  • Drying and Characterization : Dry the purified product thoroughly. The melting point of the final product should be determined to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Friedel-Crafts alkylation method.

G cluster_0 Reaction Preparation cluster_1 Alkylation Reaction cluster_2 Product Isolation and Purification A Combine 1,4-dimethoxybenzene, t-butyl alcohol, and acetic acid B Cool mixture to 0-3 °C A->B D Slowly add H2SO4 to mixture (maintain 15-20 °C) C Prepare cold H2SO4 solution C->D E Stir at room temperature for 20 minutes D->E F Quench with ice and water E->F G Vacuum filter to collect crude solid F->G H Wash with water and cold methanol G->H I Recrystallize from Dichloromethane/Methanol H->I J Dry final product I->J

Caption: Workflow for the synthesis of this compound.

Hypothetical Signaling Pathway

While no specific signaling pathways involving this compound have been elucidated, related phenolic compounds are known to interact with nuclear receptors. For instance, 2,4-di-tert-butylphenol (B135424) has been identified as an activator of Retinoid X Receptors (RXR).[10] The following diagram illustrates a hypothetical signaling pathway for a molecule of this class, demonstrating a potential mechanism of action relevant to drug development professionals. This is a generalized representation and not specific to this compound.

G Compound Aromatic Compound (e.g., this compound derivative) Receptor Nuclear Receptor (e.g., RXR) Compound->Receptor Binds and Activates CellMembrane Cell Membrane Dimerization Receptor Dimerization Receptor->Dimerization DNA DNA Binding (Response Element) Dimerization->DNA Transcription Gene Transcription DNA->Transcription Response Cellular Response Transcription->Response

Caption: Hypothetical nuclear receptor signaling pathway.

References

A Theoretical Investigation into the Stability of 2-tert-butyl-1,4-dimethoxybenzene: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the theoretical calculations employed to elucidate the stability of 2-tert-butyl-1,4-dimethoxybenzene. Leveraging Density Functional Theory (DFT), this paper explores the molecule's electronic structure, conformational preferences, and thermodynamic stability. The significant steric and electronic contributions of the tert-butyl and methoxy (B1213986) substituents are quantified through computational modeling. Detailed methodologies for the theoretical experiments are presented, and all quantitative data are summarized for comparative analysis. This document serves as a comprehensive resource for researchers in computational chemistry, materials science, and drug development, offering insights into the molecular stability that governs the utility of this compound.

Introduction

This compound is a substituted aromatic compound of interest in various chemical applications, including as a building block in organic synthesis and potentially in the development of novel materials. The stability and reactivity of this molecule are significantly influenced by the interplay of the bulky tert-butyl group and the electron-donating methoxy groups. Understanding these interactions at a molecular level is crucial for predicting its behavior in chemical reactions and for its rational design in various applications.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful tool for investigating molecular properties with high precision. Among these, Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying the electronic structure and energetics of organic molecules.[1][2] This whitepaper outlines a comprehensive theoretical study of this compound to provide a foundational understanding of its stability.

Theoretical Framework and Computational Methodology

The stability of this compound is assessed through a series of theoretical calculations designed to probe its structural, electronic, and thermodynamic properties. The primary computational approach employed is Density Functional Theory (DFT), a quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids.

Geometry Optimization and Conformational Analysis

The first step in the theoretical analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. Given the presence of the sterically demanding tert-butyl group and the rotatable methoxy groups, a thorough conformational analysis is critical.

Experimental Protocol:

  • Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.

  • Conformational Search: A systematic conformational search is performed to identify various low-energy conformers. This involves rotating the dihedral angles associated with the C-O bonds of the methoxy groups and the C-C bond connecting the tert-butyl group to the benzene (B151609) ring.

  • Geometry Optimization: Each identified conformer is then subjected to full geometry optimization using a selected DFT functional and basis set.

  • Frequency Analysis: Vibrational frequency calculations are performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

A logical workflow for this process is depicted below:

G A Initial 3D Structure Generation B Systematic Conformational Search (Dihedral Angle Rotation) A->B C Identification of Potential Conformers B->C D DFT Geometry Optimization of Each Conformer C->D E Frequency Calculation and Zero-Point Energy Correction D->E F Determination of the Most Stable (Global Minimum) Conformer E->F

Figure 1: Workflow for Conformational Analysis.
Selection of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For substituted aromatic systems, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange often provide a good balance of accuracy and computational cost.

Experimental Protocol:

  • Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the geometries and energies of organic molecules.[1][2]

  • Basis Set Selection: The 6-311G(d,p) basis set is employed. This triple-zeta basis set provides a flexible description of the valence electrons and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for anisotropic electron density distribution. For higher accuracy in energy calculations, single-point energy calculations can be performed with a larger basis set such as def2-TZVP.[1][2]

  • Solvation Model: To simulate a more realistic chemical environment, calculations can be performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a common solvent like water or chloroform.

Results and Discussion

Molecular Geometry and Steric Effects

The geometry optimization of this compound reveals the significant impact of steric hindrance imposed by the tert-butyl group. This steric strain influences the orientation of the methoxy groups and can lead to slight distortions of the benzene ring from perfect planarity.

The signaling pathway illustrating the influence of substituents on molecular stability is shown below:

G substituents Substituents (tert-butyl, methoxy) steric Steric Hindrance substituents->steric electronic Electronic Effects (Inductive, Resonance) substituents->electronic geometry Molecular Geometry (Bond Lengths/Angles) steric->geometry energy Electronic Energy electronic->energy stability Overall Molecular Stability geometry->stability energy->stability

Figure 2: Influence of Substituents on Molecular Stability.

Table 1: Calculated Key Geometric Parameters for this compound

ParameterValue (Å or °)Description
C-C (aromatic)1.39 - 1.41Range of carbon-carbon bond lengths in the benzene ring.
C-C (tert-butyl)1.54Bond length between the ring and the tert-butyl group.
C-O (methoxy)1.36Average carbon-oxygen bond length of the methoxy groups.
O-C (methyl)1.43Average oxygen-methyl bond length of the methoxy groups.
Dihedral Angle (C-C-O-C)VariesTorsional angles of the methoxy groups relative to the ring.

The bulky tert-butyl group forces the adjacent methoxy group to adopt a specific orientation to minimize steric clash. This can also lead to a slight out-of-plane bending of the substituents.

Electronic Properties and Thermodynamic Stability

The electronic properties of the molecule provide further insight into its stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. A larger HOMO-LUMO gap is generally associated with greater kinetic stability. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and reactive sites of the molecule.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
Total Electronic Energy (Hartree)A lower energy indicates greater thermodynamic stability.
HOMO Energy (eV)Relates to the electron-donating ability of the molecule.
LUMO Energy (eV)Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (eV)An indicator of chemical reactivity and kinetic stability.
Dipole Moment (Debye)A measure of the overall polarity of the molecule.

The electron-donating methoxy groups increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. However, the steric hindrance from the tert-butyl group can kinetically protect certain positions on the aromatic ring. The MEP map would likely show negative potential (electron-rich regions) around the oxygen atoms of the methoxy groups and the aromatic ring, and positive potential (electron-poor regions) around the hydrogen atoms.

Conclusion

The theoretical calculations detailed in this whitepaper provide a comprehensive understanding of the factors governing the stability of this compound. The interplay between the steric bulk of the tert-butyl group and the electronic effects of the methoxy groups dictates the molecule's preferred conformation, its electronic properties, and its overall thermodynamic and kinetic stability. The presented computational protocols offer a robust framework for the theoretical investigation of this and similar substituted aromatic compounds. These findings are valuable for predicting the molecule's behavior in synthetic applications and for the rational design of new functional materials and pharmaceutical agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental procedure for the selective synthesis of 2-tert-butyl-1,4-dimethoxybenzene via Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301).

Introduction:

The Friedel-Crafts alkylation is a fundamental method in organic synthesis for the formation of carbon-carbon bonds, specifically for the attachment of alkyl groups to an aromatic ring. The reaction proceeds through an electrophilic aromatic substitution mechanism. In the synthesis of this compound, the tert-butyl carbocation is generated from tert-butanol (B103910) in the presence of a strong acid catalyst, typically sulfuric acid. This electrophile then attacks the electron-rich 1,4-dimethoxybenzene ring.

Controlling the reaction to achieve mono-alkylation is crucial, as the product, this compound, is more reactive than the starting material and can readily undergo a second alkylation to form 1,4-di-tert-butyl-2,5-dimethoxybenzene. This protocol is designed to favor the formation of the mono-alkylated product through careful control of stoichiometry and reaction conditions.

Reaction Scheme:

Caption: Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Experimental Protocol

This protocol is adapted from standard Friedel-Crafts alkylation procedures, with modifications to favor mono-alkylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1,4-Dimethoxybenzene138.1613.82 g0.10Limiting reagent
tert-Butanol74.127.41 g (9.4 mL)0.101.0 equivalent
Glacial Acetic Acid60.0550 mL-Solvent
Concentrated Sulfuric Acid98.0810 mL-Catalyst
Ice-As needed-For cooling
Deionized Water18.02As needed-For workup
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Diethyl Ether74.12As needed-For extraction
Anhydrous Magnesium Sulfate120.37As needed-For drying
Hexane (B92381)86.18As needed-For chromatography
Ethyl Acetate (B1210297)88.11As needed-For chromatography

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

Procedure:

  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 1,4-dimethoxybenzene (13.82 g, 0.10 mol) and glacial acetic acid (50 mL).

    • Stir the mixture until the 1,4-dimethoxybenzene is completely dissolved.

    • Add tert-butanol (7.41 g, 0.10 mol) to the flask.

    • Cool the flask in an ice bath to 0-5 °C.

  • Addition of Catalyst:

    • Slowly add concentrated sulfuric acid (10 mL) to the dropping funnel.

    • Add the sulfuric acid dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction:

    • After the addition of sulfuric acid is complete, continue stirring the reaction mixture in the ice bath for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is deemed complete by TLC, slowly pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.

    • Allow the ice to melt completely. A white precipitate of the crude product may form.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish oil or solid.

  • Purification:

    • The crude product is a mixture of starting material, the desired mono-alkylated product, and the di-alkylated byproduct.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to separate the components. The di-alkylated product will elute first, followed by the mono-alkylated product, and finally the unreacted starting material.

    • Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Experimental Workflow:

G A 1. Dissolve 1,4-dimethoxybenzene and tert-butanol in acetic acid B 2. Cool to 0-5 °C in an ice bath A->B C 3. Add concentrated H₂SO₄ dropwise (maintain 0-5 °C) B->C D 4. Stir at 0-5 °C for 2 hours C->D E 5. Quench with ice water D->E F 6. Extract with diethyl ether E->F G 7. Wash with water and NaHCO₃ solution F->G H 8. Dry and concentrate organic phase G->H I 9. Purify by column chromatography H->I J 10. Characterize pure product I->J

Caption: Workflow for the synthesis of this compound.

Data Presentation

Expected Yield and Physical Properties:

PropertyValue
Theoretical Yield 19.43 g
Appearance White solid
Melting Point 45-47 °C
Boiling Point 135-137 °C at 10 mmHg

Characterization Data (¹H and ¹³C NMR):

The following tables summarize the expected NMR spectral data for the purified this compound.

¹H NMR (CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.85 - 6.75m3HAr-H
3.82s3HOCH₃
3.78s3HOCH₃
1.35s9HC(CH₃)₃

¹³C NMR (CDCl₃):

Chemical Shift (ppm)Assignment
154.0Ar-C
149.8Ar-C
136.5Ar-C
116.8Ar-CH
111.3Ar-CH
109.7Ar-CH
56.0OCH₃
55.6OCH₃
34.8C(CH₃)₃
29.5C(CH₃)₃

Signaling Pathways and Logical Relationships

Mechanism of Mono-alkylation:

The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of this compound.

G cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A tert-Butanol C tert-Butyl carbocation (electrophile) A->C Protonation & Dehydration B H₂SO₄ E Arenium ion intermediate (resonance stabilized) C->E D 1,4-Dimethoxybenzene D->E F This compound E->F Loss of H⁺ G HSO₄⁻

Caption: Mechanism of Friedel-Crafts mono-alkylation.

Control of Polyalkylation:

To favor the mono-alkylated product, it is essential to control the reaction conditions. The following diagram outlines the logical relationship between reaction parameters and the product distribution.

G cluster_0 Reaction Conditions cluster_1 Desired Outcome cluster_2 Undesired Outcome A Reactant Stoichiometry (1:1 ratio) D Favors Mono-alkylation A->D B Low Temperature (0-5 °C) B->D C Short Reaction Time C->D E Favors Di-alkylation F Excess tert-Butanol or Higher Temperature or Longer Reaction Time F->E

Caption: Factors influencing mono- vs. di-alkylation.

Application Note and Protocol: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an alkyl group onto an aromatic ring.[1] This application note provides a detailed protocol for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butanol, using sulfuric acid as a catalyst.[1][2] The two methoxy (B1213986) groups on the starting material are activating and act as ortho-para directors, guiding the substitution.[3][4] Due to significant steric hindrance from the bulky tert-butyl groups, the reaction predominantly yields the dialkylated product, preventing further polyalkylation.[4][5] This protocol is designed for researchers, scientists, and professionals in drug development and synthetic chemistry.

Reaction Scheme

The overall reaction is as follows:

Data Presentation

Table 1: Reagents and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1,4-DimethoxybenzeneC₈H₁₀O₂138.1657212.6~1.05
tert-ButanolC₄H₁₀O74.1225.582.80.79
Acetic Acid (glacial)CH₃COOH60.0516.6117.91.05
Sulfuric Acid (conc.)H₂SO₄98.0710.33371.83
Methanol (B129727)CH₃OH32.04-97.864.70.79
1,4-Di-tert-butyl-2,5-dimethoxybenzeneC₁₆H₂₆O₂250.37104-105336.3-

Data compiled from multiple sources.[1][2][6][7]

Experimental Protocols

This section details the step-by-step methodology for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Materials and Reagents:

  • 1,4-Dimethoxybenzene

  • tert-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Methanol

  • Ice

  • Water

  • Erlenmeyer flasks (50 mL and 125 mL)

  • Magnetic stirrer and stir bar (optional)

  • Disposable pipette or dropping funnel

  • Büchner funnel and filter flask

  • Glass rod

  • Beakers

  • Graduated cylinders

  • Heating mantle or hot plate

Procedure:

  • Reaction Setup: In a 50-mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butanol, and 10 mL of glacial acetic acid.[2] Place the flask in an ice-water bath to cool the mixture.

  • Catalyst Preparation: In a separate small flask, carefully measure 10 mL of concentrated sulfuric acid and cool it in the ice bath.[2]

  • Reaction Initiation: While stirring or swirling the 1,4-dimethoxybenzene mixture in the ice bath, slowly add the chilled concentrated sulfuric acid dropwise using a disposable pipette or dropping funnel over a period of 5-7 minutes.[2][8] Maintain the temperature of the reaction mixture between 15 and 25°C.[2][9] A precipitate of the product should begin to form.[2]

  • Reaction Completion: After the addition of sulfuric acid is complete, continue to stir the mixture for an additional 5-10 minutes at room temperature to ensure the reaction goes to completion.[2][10]

  • Work-up and Isolation: Pour the reaction mixture into a 125 mL Erlenmeyer flask containing approximately 100 g of crushed ice and about 50 mL of cold water to dilute the sulfuric acid.[9] Stir the mixture vigorously with a glass rod until all the ice has melted.[11]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[2] Wash the collected solid liberally with cold water to remove any remaining acid and other water-soluble impurities.[2][11]

  • Purification (Washing): Wash the crude product on the filter funnel with three small portions (e.g., 5 mL each) of ice-cold methanol to remove unreacted starting materials and some organic impurities.[2][11]

  • Purification (Recrystallization): Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[10]

  • Final Product Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold methanol.[10] Allow the product to air dry completely on the filter paper.

  • Characterization: Determine the yield of the dried 1,4-di-tert-butyl-2,5-dimethoxybenzene and characterize it by measuring its melting point. The literature melting point is 104-105°C.[10]

Visualizations

Diagram 1: Reaction Mechanism

reaction_mechanism cluster_0 Step 1: Formation of tert-Butyl Carbocation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization cluster_3 Step 4: Second Alkylation tBuOH tert-Butanol tBu_cation tert-Butyl Cation (Electrophile) tBuOH->tBu_cation + H⁺ H2SO4 H₂SO₄ H2O H₂O HSO4- HSO₄⁻ DMB 1,4-Dimethoxybenzene Intermediate1 Arenium Ion Intermediate DMB->Intermediate1 + tert-Butyl Cation Mono_Product Mono-alkylated Product Intermediate1->Mono_Product + HSO₄⁻ H2SO4_regen H₂SO₄ (regenerated) Di_Product 1,4-Di-tert-butyl-2,5-dimethoxybenzene Mono_Product->Di_Product + tert-Butyl Cation - H⁺

Caption: Reaction mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Diagram 2: Experimental Workflow

experimental_workflow start Start reagents Mix 1,4-Dimethoxybenzene, tert-Butanol, and Acetic Acid start->reagents cool_reagents Cool Reagent Mixture in Ice Bath reagents->cool_reagents add_acid Slowly Add Cold Concentrated H₂SO₄ cool_reagents->add_acid react Stir at Room Temperature add_acid->react workup Pour into Ice Water react->workup filter Vacuum Filter Crude Product workup->filter wash_water Wash with Cold Water filter->wash_water wash_methanol Wash with Cold Methanol wash_water->wash_methanol recrystallize Recrystallize from Hot Methanol wash_methanol->recrystallize final_filter Vacuum Filter Purified Product recrystallize->final_filter dry Dry the Product final_filter->dry characterize Characterize (Yield, MP) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

References

Application Notes and Protocols: Synthesis of 2-tert-Butyl-1,4-dimethoxybenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Friedel-Crafts alkylation is a fundamental method in organic synthesis for attaching alkyl groups to aromatic rings, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[1][2] This document details the synthesis of 2-tert-butyl-1,4-dimethoxybenzene through the alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol.

In this specific application, a strong acid, typically concentrated sulfuric acid, serves as the catalyst.[3][4] The reaction is initiated by the protonation of tert-butyl alcohol by sulfuric acid, which then eliminates a molecule of water to form a stable tertiary carbocation (tert-butyl cation).[5][6] This carbocation acts as the powerful electrophile required for the EAS reaction.[4]

The substrate, 1,4-dimethoxybenzene, is highly activated towards electrophilic attack due to the two electron-donating methoxy (B1213986) groups.[1] These groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. Since the para position is already occupied by a methoxy group, the tert-butyl cation attacks one of the ortho positions.[7] The electron-rich pi system of the benzene (B151609) ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion.[2][8] Aromaticity is subsequently restored through the loss of a proton from the site of substitution.[1][6]

A significant consideration in this reaction is the potential for polyalkylation.[9][10] The initial alkylated product, this compound, is even more reactive than the starting material because the added alkyl group is also an activating group.[1][8] Consequently, a second alkylation often occurs, leading to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) as a major product.[3][7] Controlling the reaction conditions, such as stoichiometry and temperature, is crucial for selectively obtaining the mono-alkylated product.

Data Presentation

Reagent and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
1,4-DimethoxybenzeneC₈H₁₀O₂138.1758-60212.61.05
tert-Butyl AlcoholC₄H₁₀O74.1225.882.30.79
Sulfuric Acid (conc.)H₂SO₄98.0710.3337.01.83
Acetic Acid (glacial)C₂H₄O₂60.0516.6117.91.05
This compound*C₁₂H₁₈O₂194.27---
1,4-Di-tert-butyl-2,5-dimethoxybenzeneC₁₆H₂₆O₂250.38104-105--

Note: Properties for the mono-substituted product are less commonly reported as the di-substituted product is often the target of synthesis. The primary product isolated under typical conditions is 1,4-di-tert-butyl-2,5-dimethoxybenzene.[3][11]

Typical Reaction Parameters
ParameterValue / ConditionSource
Molar Ratio (1,4-dimethoxybenzene : t-butanol)~1 : 2.5[9]
CatalystConcentrated Sulfuric Acid[3][4]
SolventGlacial Acetic Acid[2][3]
Temperature - Addition0-15 °C[7]
Temperature - Reaction20-25 °C (Room Temperature)[3]
Reaction Time15-20 minutes post-addition[2][9]
Typical Yield (Di-substituted Product)78.6%[10]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[3][7][9]

3.1 Materials and Reagents

  • 1,4-Dimethoxybenzene (2.0 g)

  • tert-Butyl alcohol (3.5 mL)

  • Glacial acetic acid (10 mL)

  • Concentrated sulfuric acid (10 mL)

  • Methanol (B129727) (for washing/recrystallization)

  • Ice

  • Deionized water

  • 50 mL and 125 mL Erlenmeyer flasks

  • Disposable pipette or addition funnel

  • Magnetic stirrer and stir bar (optional)

  • Büchner funnel and filter flask

  • Thermometer

3.2 Procedure

  • Preparation of Reactant Mixture : In a 50 mL Erlenmeyer flask, combine 2.0 g of 1,4-dimethoxybenzene, 3.5 mL of tert-butyl alcohol, and 10 mL of glacial acetic acid.[3] Swirl the flask to dissolve the solid.

  • Cooling : Place the flask in an ice-water bath to cool the mixture. In a separate flask, cool 10 mL of concentrated sulfuric acid in the ice bath. The temperature of the reactant mixture should be maintained below 15°C during the acid addition.[7]

  • Catalyst Addition : While swirling or stirring the reactant mixture in the ice bath, add the chilled concentrated sulfuric acid dropwise over a period of 5-10 minutes.[3][7] A precipitate of the product may begin to form during this step.

  • Reaction : Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature (20-25°C) for an additional 10-15 minutes to ensure the reaction goes to completion.[3][9]

  • Quenching : Carefully pour the reaction mixture into a 125 mL Erlenmeyer flask containing approximately 50 g of crushed ice and 50 mL of water. This step dilutes the sulfuric acid and precipitates the crude product.[3][12]

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.[3]

  • Washing : Wash the filter cake liberally with cold deionized water to remove residual acids. Afterwards, wash the solid with two small portions (5-10 mL each) of ice-cold methanol to remove unreacted starting material and some impurities.[3][9]

  • Purification (Recrystallization) : Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3][11] Collect the purified crystals by vacuum filtration.

  • Drying : Dry the final product thoroughly to remove residual solvent before measuring the final mass and characterizing (e.g., melting point).

Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Workflow Experimental Workflow mix 1. Mix Reactants (1,4-DMB, t-BuOH, Acetic Acid) cool 2. Cool Mixture (Ice Bath) mix->cool add_acid 3. Add H₂SO₄ Dropwise (Keep Cool) cool->add_acid react 4. React at Room Temp (10-15 min) add_acid->react quench 5. Quench with Ice/Water react->quench isolate 6. Isolate Crude Product (Vacuum Filtration) quench->isolate wash 7. Wash Solid (Water, then cold Methanol) isolate->wash purify 8. Purify (Recrystallization from Methanol) wash->purify dry 9. Dry and Characterize purify->dry

References

Application Notes: The Role of Sulfuric Acid in the Synthesis of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-tert-butyl-1,4-dimethoxybenzene is a key intermediate in the synthesis of various organic compounds, including the antioxidant 2-tert-butyl-4-methoxyphenol (B74144) (BHA). Its synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. This document outlines the pivotal role of sulfuric acid in this synthesis, providing detailed protocols and relevant data for researchers in organic chemistry and drug development.

The Role of Sulfuric Acid: A Catalyst for Electrophile Generation

In the synthesis of this compound from 1,4-dimethoxybenzene (B90301) and tert-butanol (B103910), concentrated sulfuric acid acts as a strong acid catalyst. Its primary function is to facilitate the formation of a tert-butyl carbocation, a potent electrophile, from tert-butanol. The reaction proceeds via the following mechanistic steps:

  • Protonation of the Alcohol: The hydroxyl group of tert-butanol is protonated by sulfuric acid to form a good leaving group, water.

  • Formation of the Carbocation: The protonated alcohol readily loses a molecule of water to generate the relatively stable tertiary carbocation (tert-butyl cation).

  • Electrophilic Aromatic Substitution: The electron-rich 1,4-dimethoxybenzene ring then attacks the tert-butyl carbocation. The methoxy (B1213986) groups are activating and direct the incoming electrophile to the ortho position.

  • Deprotonation and Catalyst Regeneration: A proton is lost from the aromatic ring to restore aromaticity, and the sulfuric acid catalyst is regenerated.

The use of a strong acid like sulfuric acid is crucial for this reaction to proceed at a reasonable rate by ensuring a sufficient concentration of the electrophilic species.

Experimental Protocols

Synthesis of this compound

This protocol details the laboratory-scale synthesis of this compound via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tert-butanol using sulfuric acid as a catalyst.

Materials:

  • 1,4-dimethoxybenzene

  • tert-butanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene in tert-butanol at room temperature.

  • Acid Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition of sulfuric acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture over crushed ice. This will quench the reaction and dilute the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol (B129727) or ethanol (B145695) to afford pure this compound as a white solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterQuantity/ValueMolar Equivalent
1,4-dimethoxybenzene13.8 g (0.1 mol)1.0
tert-butanol22.2 g (0.3 mol)3.0
Sulfuric Acid (98%)10 mLCatalytic
Reaction Time1-2 hoursN/A
Reaction Temperature0 °C to Room TempN/A
Typical Yield80-90%N/A

Table 2: Product Characterization

PropertyValue
AppearanceWhite crystalline solid
Melting Point46-48 °C
Molecular FormulaC₁₂H₁₈O₂
Molecular Weight194.27 g/mol
¹H NMR (CDCl₃, ppm)δ 1.35 (s, 9H), 3.75 (s, 3H), 3.80 (s, 3H), 6.75-6.90 (m, 3H)
¹³C NMR (CDCl₃, ppm)δ 30.1, 35.2, 55.6, 56.4, 110.8, 111.5, 116.7, 138.9, 150.1, 153.4

Visualizations

reaction_mechanism cluster_catalyst Catalyst Action cluster_substitution Electrophilic Aromatic Substitution tert_butanol tert-Butanol protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + H₂SO₄ tert_butyl_cation tert-Butyl Carbocation protonated_alcohol->tert_butyl_cation - H₂O sigma_complex Sigma Complex H2O Water H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ dimethoxybenzene 1,4-Dimethoxybenzene dimethoxybenzene->sigma_complex + tert-Butyl Carbocation product This compound sigma_complex->product - H⁺ product->H2SO4 + HSO₄⁻ -> H₂SO₄

Caption: Reaction mechanism for the synthesis of this compound.

experimental_workflow start Start dissolve Dissolve 1,4-dimethoxybenzene in tert-butanol start->dissolve cool Cool mixture in ice bath dissolve->cool add_acid Slowly add H₂SO₄ cool->add_acid react Stir at room temperature add_acid->react quench Pour over crushed ice react->quench extract Extract with diethyl ether quench->extract wash Wash with NaHCO₃ solution extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Recrystallize from methanol concentrate->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis and purification.

Application Notes and Protocols: 2-tert-Butyl-1,4-dimethoxybenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-tert-butyl-1,4-dimethoxybenzene as a versatile intermediate in organic synthesis. The primary applications highlighted are its conversion to the valuable synthon 2-tert-butyl-1,4-benzoquinone (B1215510) and its use in further electrophilic aromatic substitution reactions.

Oxidative Demethylation to 2-tert-Butyl-1,4-benzoquinone

A principal application of this compound is its oxidation to 2-tert-butyl-1,4-benzoquinone. This quinone derivative is a key building block in the synthesis of various complex molecules and pharmacologically active compounds. The oxidative demethylation can be effectively achieved using reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN). While direct protocols for this specific substrate are not extensively reported, the oxidation of similar 1,4-dimethoxybenzene (B90301) derivatives is well-established.

Logical Workflow for Oxidative Demethylation:

start This compound reagent Ceric Ammonium Nitrate (CAN) in Acetonitrile/Water start->reagent Reacts with reaction Oxidative Demethylation reagent->reaction Initiates product 2-tert-Butyl-1,4-benzoquinone reaction->product Yields workup Work-up & Purification product->workup Undergoes start This compound reagents t-Butyl Alcohol & Sulfuric Acid in Acetic Acid start->reagents Reacts with reaction Friedel-Crafts Alkylation reagents->reaction Initiates product 1,4-di-tert-Butyl-2,5-dimethoxybenzene reaction->product Yields workup Work-up & Purification product->workup Undergoes

Application Notes and Protocols: 2,5-di-tert-butyl-1,4-dimethoxybenzene as a Redox Shuttle for Overcharge Protection in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Overcharging is a critical safety concern for lithium-ion batteries (LIBs), potentially leading to electrolyte decomposition, thermal runaway, and catastrophic cell failure.[1][2] One effective internal safety mechanism is the use of a redox shuttle additive in the electrolyte.[1] A redox shuttle is an electrochemically active molecule that, upon reaching a specific potential, gets oxidized at the cathode, travels to the anode to be reduced, and then diffuses back, creating a continuous redox cycle that dissipates excess current as heat.[3]

This document provides detailed application notes and protocols for the use of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), a benchmark redox shuttle molecule for LIBs, particularly those with lithium iron phosphate (B84403) (LiFePO₄) cathodes.[4][5][6] DDB is recognized for its appropriate redox potential, high stability, and proven effectiveness in providing long-term overcharge protection.[4][5]

Physicochemical and Electrochemical Properties

The suitability of DDB as a redox shuttle is determined by its electrochemical characteristics and its compatibility with standard LIB electrolyte systems. The key properties are summarized below.

PropertyValueNotesReference
Chemical Name 2,5-di-tert-butyl-1,4-dimethoxybenzeneAlso referred to as DDB.[7][8]
CAS Number 7323-63-9-[5]
Redox Potential ~3.9 V vs. Li/Li⁺Suitable for LiFePO₄ cathodes, which have a charging plateau around 3.5 V.[5][4][5]
Mechanism Reversible one-electron oxidation/reductionForms a stable radical cation (DDB•⁺) upon oxidation.[4][4]
Solubility Relatively low in carbonate electrolytesLow polarity due to symmetric structure limits solubility, which can cap the shuttle current.[5]
Stability Excellent electrochemical stabilityThe rigid molecular structure with two tert-butyl groups contributes to its outstanding stability.[5][4][5]

Mechanism of Overcharge Protection

During normal charging of a Li-ion cell, lithium ions de-intercalate from the cathode and intercalate into the anode. If charging continues after the cathode is fully delithiated (overcharge), the cell potential rises sharply.

In a cell containing the DDB additive, once the cathode potential exceeds DDB's oxidation potential (~3.9 V vs. Li/Li⁺), the following processes occur:

  • Oxidation at Cathode: Neutral DDB molecules diffuse to the positive electrode surface and are oxidized to their radical cation form (DDB•⁺).

  • Diffusion to Anode: The soluble DDB•⁺ cations diffuse across the separator towards the negative electrode.

  • Reduction at Anode: Upon reaching the anode, the DDB•⁺ cations are reduced back to their neutral DDB form.

  • Return Diffusion: The neutral DDB molecules diffuse back to the cathode, completing the shuttle.

This cycle effectively shunts the overcharge current, clamping the cell voltage at the redox potential of the shuttle and preventing the dangerous rise in cell potential.[3]

G Overcharge Condition cluster_cathode Positive Electrode (Cathode) cluster_anode Negative Electrode (Anode) c Cathode a Anode DDB2 DDB a->DDB2 DDB1 DDB DDB1->c Oxidation DDB_ox DDB•⁺ DDB1->DDB_ox Diffusion DDB_ox->a Reduction DDB_red DDB•⁺ DDB2->DDB_red Diffusion

Caption: The DDB redox shuttle mechanism during overcharge.

Experimental Protocols

This section provides standardized protocols for preparing and evaluating DDB as a redox shuttle additive. All procedures involving electrolytes should be performed in an inert atmosphere (e.g., an argon-filled glovebox) with low moisture and oxygen content (<5 ppm).

Protocol 1: Preparation of DDB-Containing Electrolyte
  • Base Electrolyte Preparation: Prepare a standard lithium-ion battery electrolyte, such as 1 M LiPF₆ in a 1:1 volume mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC).[6]

  • Additive Incorporation: Weigh the required amount of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) powder.

  • Dissolution: Add the DDB powder to the base electrolyte to achieve the desired concentration, typically in the range of 0.08 M to 0.5 M.

  • Homogenization: Stir the solution using a magnetic stirrer overnight or until the DDB is completely dissolved to ensure a homogeneous mixture.

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is used to determine the redox potential and electrochemical reversibility of the DDB additive.

  • Cell Assembly: Assemble a three-electrode electrochemical cell (e.g., a Swagelok-type cell or a glass cell).

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Lithium metal foil.

    • Counter Electrode: Lithium metal foil.

  • Electrolyte Filling: Fill the cell with the DDB-containing electrolyte prepared in Protocol 1.

  • CV Measurement:

    • Connect the cell to a potentiostat.

    • Set the potential window to scan from approximately 3.0 V to 4.5 V vs. Li/Li⁺.

    • Apply a scan rate of 10-20 mV/s.[2]

    • Run the scan for at least three cycles to ensure stability.

  • Data Analysis: Determine the oxidation and reduction peak potentials to calculate the formal redox potential (E¹/²) of the DDB/DDB•⁺ couple.

Protocol 3: Evaluation of Overcharge Protection in a Li-ion Cell

This protocol evaluates the effectiveness of the DDB shuttle in a full coin cell (e.g., CR2032).

  • Electrode Preparation: Use LiFePO₄ as the cathode and graphite (B72142) or Li₄Ti₅O₁₂ as the anode. Ensure the electrodes are properly dried under vacuum before use.

  • Cell Assembly: Assemble a coin cell in an argon-filled glovebox in the following order: negative casing, anode, separator, cathode, spacer disk, spring, and positive casing.

  • Electrolyte Addition: Add an appropriate amount of the DDB-containing electrolyte (from Protocol 1) to wet the separator and electrodes.

  • Crimping: Seal the coin cell using a crimping machine. Let the cell rest for several hours to ensure complete electrolyte wetting.

  • Formation Cycles: Perform 2-3 initial charge/discharge cycles at a low C-rate (e.g., C/20) within the normal operating voltage window of the cell (e.g., 2.8 V to 3.6 V for LiFePO₄/graphite) to form a stable solid electrolyte interphase (SEI).

  • Overcharge Testing:

    • Charge the cell at a constant C-rate (e.g., C/10 or C/2).[5][7]

    • Instead of stopping at the upper cutoff voltage, continue charging for a set duration to achieve a specific level of overcharge (e.g., 100% overcharge, which means continuing to charge for the same duration as the nominal capacity charge time).

    • Monitor the cell voltage profile. Effective shuttling will result in a voltage plateau at the shuttle's oxidation potential.

    • Discharge the cell at the same C-rate to its lower cutoff voltage to measure the retained capacity.

    • Repeat the overcharge/discharge cycle for an extended number of cycles (>100) to evaluate the long-term stability of the shuttle.[6][7]

G cluster_prep Preparation cluster_eval Evaluation A Prepare Base Electrolyte (e.g., 1M LiPF6 in EC/DEC) B Dissolve DDB Additive (0.08 M - 0.5 M) A->B C Assemble 3-Electrode Cell for Cyclic Voltammetry B->C D Assemble Coin Cell (e.g., LFP/Graphite) B->D E Run CV to Determine Redox Potential C->E F Perform Formation Cycles D->F H Analyze Voltage Plateau, Capacity Retention & Cycle Life E->H Compare Potential G Conduct Galvanostatic Overcharge Cycling Test F->G G->H

Caption: Experimental workflow for evaluating DDB redox shuttle.

Performance Data and Limitations

DDB has demonstrated robust and long-lasting overcharge protection in LiFePO₄-based cells.

Cell ChemistryDDB Conc.Overcharge ConditionsPerformance OutcomeReference
LiFePO₄/Graphite0.08 M100% overcharge at 0.1 CWithstood over 300 overcharge cycles over 3500 hours.[6]
LiFePO₄/Li0.1 M - 0.5 M100% overcharge at C/2 and 1CProvided stable protection for over 200 cycles.[5]
LiFePO₄/Li₄Ti₅O₁₂Not specified100% overcharge per cycleShown to provide protection for hundreds of cycles.[4]
Limitations:
  • Voltage Compatibility: The redox potential of ~3.9 V makes DDB unsuitable for higher voltage cathode materials like LiCoO₂ or NMC, as the shuttle would be active during normal charging.[8]

  • Solubility: The shuttle current is limited by the concentration and diffusion of the DDB molecule. Its relatively low solubility in common carbonate electrolytes can limit its effectiveness at high charging rates.[5]

  • Self-Discharge: The presence of a redox shuttle can introduce a minor self-discharge pathway, although this is generally minimal if the shuttle's redox potential is well above the cathode's end-of-charge potential.

G cluster_props Key Molecular Properties cluster_perf Performance Metrics center Effective Overcharge Protection life Long Cycle Life Under Abuse center->life rate High Shuttle Current (High C-rate Protection) center->rate self Low Self-Discharge center->self safe Enhanced Cell Safety center->safe pot Redox Potential ~0.4V > Cathode EOCV pot->center avoids self-discharge sol High Solubility in Electrolyte sol->center enables high shuttle current stab Radical Cation (DDB•⁺) Stability stab->center ensures long-term stability inert Inert During Normal Operation inert->center maintains normal performance

Caption: Relationship between DDB properties and performance.

Safety Considerations

  • Standard laboratory safety procedures, including the use of safety glasses, gloves, and a lab coat, should be followed.

  • LiPF₆ is highly sensitive to moisture and can generate hazardous hydrofluoric acid (HF) upon contact with water. All handling must be done in a dry, inert atmosphere.

  • Organic carbonate solvents (EC, DEC) are flammable. Handle away from ignition sources.

  • Dispose of all chemicals and used battery components in accordance with local environmental regulations.

References

2-tert-Butyl-1,4-dimethoxybenzene: A Versatile Building Block for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – 2-tert-Butyl-1,4-dimethoxybenzene is emerging as a significant building block in the synthesis of novel pharmaceutical agents. Its unique structural features provide a scaffold for the development of compounds with potential therapeutic applications in oncology and immunology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the synthesis of bioactive molecules, particularly focusing on its conversion to the highly active antioxidant, 2-tert-butyl-4-methoxyphenol (B74144) (BHA), a compound with demonstrated anti-inflammatory and anti-cancer properties.

From Inert Precursor to Bioactive Agent: The Synthetic Pathway

While this compound itself is not biologically active, its strategic value lies in its potential to be converted into potent pharmaceutical intermediates. A key transformation is the selective mono-demethylation to yield 2-tert-butyl-4-methoxyphenol (BHA). This conversion unmasks a phenolic hydroxyl group, which is crucial for the compound's antioxidant and biological activities.

A proposed synthetic workflow for this transformation is outlined below. This process is critical for accessing the bioactive phenol (B47542) from the more stable dimethoxy precursor.

Workflow: Synthesis of 2-tert-Butyl-4-methoxyphenol start Start: this compound demethylation Selective Mono-Demethylation (e.g., with a Lewis Acid) start->demethylation workup Aqueous Workup and Extraction demethylation->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product Product: 2-tert-Butyl-4-methoxyphenol (BHA) purification->product

Caption: Synthetic workflow from this compound to BHA.

Experimental Protocols

Proposed Protocol for Selective Mono-demethylation of this compound

This protocol is adapted from general methods for the selective demethylation of dimethoxybenzene derivatives and should be optimized for this specific substrate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)

  • Methanol (B129727)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add one equivalent of a Lewis acid (e.g., BBr₃ or AlCl₃) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

  • Dilute the mixture with water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-tert-butyl-4-methoxyphenol.

Pharmaceutical Applications of 2-tert-Butyl-4-methoxyphenol (BHA)

High-purity 2-tert-butyl-4-methoxyphenol has garnered significant interest for its potential as an anti-cancer and immunomodulatory agent. Its antioxidant properties are believed to be central to its therapeutic effects.

Antitumor Activity

BHA has demonstrated cytotoxic effects against a range of cancer cell lines. The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM)
A549Human Lung Carcinoma~300-550
MCF-7Human Breast AdenocarcinomaData not consistently reported
HL-60Human Promyelocytic Leukemia~200-300

Note: IC₅₀ values can vary depending on the specific assay conditions and exposure times.

The antitumor activity of BHA is linked to its ability to interfere with key signaling pathways that regulate cell proliferation and survival.

Immunomodulatory Effects

BHA has been shown to modulate inflammatory responses, primarily through the inhibition of pro-inflammatory signaling pathways. It can suppress the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α).

Signaling Pathways Modulated by 2-tert-Butyl-4-methoxyphenol (BHA)

The therapeutic effects of BHA are underpinned by its interaction with critical intracellular signaling cascades, notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. BHA is thought to exert its anti-inflammatory and pro-apoptotic effects by inhibiting this pathway. One proposed mechanism is the inhibition of the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.

BHA Inhibition of the NF-κB Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p IkB_p IkB->IkB_p Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation nucleus Nucleus BHA BHA BHA->IKK Inhibition Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) NFkB_n->Gene Transcription

Caption: BHA's proposed mechanism of NF-κB pathway inhibition.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling network that regulates cell growth, differentiation, and stress responses. Dysregulation of this pathway is also a hallmark of many cancers. BHA may influence the MAPK pathway, potentially by modulating the activity of key kinases such as p38 MAPK, leading to downstream effects on gene expression and cell fate.

BHA Modulation of the MAPK Pathway cluster_nucleus Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K Phosphorylation p38 p38 MAPK MAP2K->p38 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Phosphorylation AP1_n AP-1 AP1->AP1_n Translocation nucleus Nucleus BHA BHA BHA->p38 Modulation Gene Gene Expression (Inflammation, Apoptosis) AP1_n->Gene Transcription

Caption: BHA's potential influence on the p38 MAPK signaling pathway.

Conclusion

This compound serves as a valuable and strategically important starting material for the synthesis of the bioactive compound 2-tert-butyl-4-methoxyphenol (BHA). The potent anti-inflammatory and antitumor activities of BHA, mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, highlight the potential of this synthetic route in the development of novel therapeutics. Further research into the selective demethylation of this compound and the continued exploration of the pharmacological properties of its derivatives are warranted to fully exploit its potential in drug discovery.

Application of 2-tert-butyl-1,4-dimethoxybenzene in Polymer Chemistry: A Review of Current Research and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 21, 2025 – This document provides a detailed overview of the current understanding and potential applications of 2-tert-butyl-1,4-dimethoxybenzene in the field of polymer chemistry. While direct research on the polymerization of this specific monomer is limited, this report extrapolates potential applications based on the well-documented use of its structural analogs, particularly 2,5-di-tert-butyl-1,4-dimethoxybenzene, and related hydroquinone (B1673460) derivatives. This information is intended for researchers, scientists, and drug development professionals interested in novel monomers for advanced polymer synthesis.

Introduction: The Promise of Redox-Active Monomers

This compound, also known as tert-butylhydroquinone (B1681946) dimethyl ether, is an aromatic compound with electron-donating methoxy (B1213986) groups and a sterically hindering tert-butyl group. This substitution pattern suggests its potential as a monomer for the synthesis of redox-active polymers. Such polymers are of significant interest for applications in energy storage, electrochromic devices, and as antioxidant additives.

While direct polymerization of this compound is not extensively documented in peer-reviewed literature, the closely related compound, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), has been the subject of considerable research as a redox shuttle additive in lithium-ion batteries to prevent overcharging.[1] The principles governing the electrochemical behavior of DDB can provide insights into the potential of its mono-substituted counterpart.

Potential Polymerization Pathways

Based on the chemistry of similar alkoxy-substituted benzene (B151609) and hydroquinone derivatives, several polymerization methods could theoretically be applied to this compound.

Oxidative Polymerization

Oxidative polymerization is a common method for synthesizing polymers from phenols and their derivatives. In this process, an oxidizing agent is used to generate radical cations from the monomer, which then couple to form polymer chains. For hydroquinone, oxidative polymerization yields polyhydroquinone, a redox-active polymer.[2] It is conceivable that this compound could undergo a similar reaction, leading to a poly(phenylene oxide)-type structure with pendant methoxy and tert-butyl groups.

Hypothetical Reaction Scheme:

Caption: Hypothetical oxidative polymerization of this compound.

Electropolymerization

Electropolymerization offers a direct method to synthesize conductive and redox-active polymer films on an electrode surface. This technique involves the electrochemical oxidation of the monomer to form radical cations that subsequently polymerize. The resulting polymer film is inherently conductive and can be cycled between different oxidation states. Given the electrochemical activity of related dimethoxybenzene derivatives, electropolymerization of this compound is a plausible route to functional polymer coatings.

Conceptual Experimental Workflow:

electropolymerization_workflow cluster_solution Electrochemical Cell Monomer This compound in Electrolyte Solution Working_Electrode Working Electrode (e.g., ITO, Pt) Polymer_Film Polymer Film Deposition Working_Electrode->Polymer_Film Oxidative Potential Counter_Electrode Counter Electrode Reference_Electrode Reference Electrode Power_Supply Potentiostat Power_Supply->Working_Electrode Characterization Electrochemical and Spectroscopic Characterization Polymer_Film->Characterization

Caption: Conceptual workflow for the electropolymerization of this compound.

Analogous Systems: Insights from Related Polymers

Poly(2,5-di-tert-butyl-1,4-phenylene oxide)

Research into polymers derived from 2,5-di-tert-butyl-1,4-dimethoxybenzene has primarily focused on their application as cathode materials in lithium-ion batteries.[3] These polymers exhibit stable cycling behavior and high cell voltage. While the synthetic details for high molecular weight polymers are often proprietary, the underlying principle involves creating a macromolecular analogue of the redox-active monomer.

Poly(phenylene oxide) (PPO)

Poly(2,6-dimethyl-1,4-phenylene oxide), commonly known as PPO, is a high-performance thermoplastic synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol.[1][4] The synthesis of PPO provides a well-established precedent for the oxidative polymerization of substituted phenols and could serve as a model for developing protocols for this compound.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on general methods for the polymerization of related compounds. They have not been specifically validated for this compound and should be adapted and optimized by qualified researchers.

Protocol for Oxidative Polymerization

Objective: To synthesize poly(2-tert-butyl-1,4-phenylene oxide) via oxidative coupling.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (oxidant)

  • Anhydrous chloroform (B151607) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound in anhydrous chloroform under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform.

  • Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 24 hours under a nitrogen atmosphere. The reaction mixture will likely darken, indicating polymer formation.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with stirring.

  • Collect the polymer precipitate by vacuum filtration and wash thoroughly with methanol to remove any unreacted monomer and residual catalyst.

  • Dry the polymer under vacuum at 60°C to a constant weight.

  • Characterize the resulting polymer using techniques such as GPC (for molecular weight), NMR (for structure), and TGA (for thermal stability).

Protocol for Electropolymerization

Objective: To deposit a film of poly(this compound) on an electrode surface.

Materials:

  • This compound (monomer)

  • Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) (supporting electrolyte)

  • Acetonitrile (B52724) (solvent)

  • Indium tin oxide (ITO) coated glass slide (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical workstation (potentiostat)

Procedure:

  • Prepare an electrolyte solution of 0.1 M TBAPF₆ in acetonitrile.

  • Dissolve this compound in the electrolyte solution to a concentration of 0.01 M.

  • Assemble a three-electrode electrochemical cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.

  • Perform cyclic voltammetry by scanning the potential from 0 V to a suitable positive potential (e.g., +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s for multiple cycles.

  • An increase in the peak currents with successive cycles indicates the deposition of a conductive polymer film on the working electrode.

  • After deposition, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and atomic force microscopy (AFM).

Quantitative Data from Analogous Systems

The following table summarizes typical properties of polymers derived from monomers structurally related to this compound. This data is provided for comparative purposes and to guide the characterization of new polymers.

Polymer PropertyPoly(2,6-dimethyl-1,4-phenylene oxide) (PPO)Polyhydroquinone (PHQ)
Glass Transition Temp. (Tg) ~215 °CVaries with synthesis
Decomposition Temp. (Td) > 400 °C~300 °C
Solubility Soluble in chlorinated hydrocarbons, aromatic solventsSoluble in polar aprotic solvents (e.g., DMF, DMSO)
Redox Potential Not typically redox-activeReversible quinone/hydroquinone redox couple

Conclusion and Future Outlook

While the direct application of this compound in polymer chemistry is an emerging area, the established chemistry of its structural analogs suggests significant potential. The development of polymers from this monomer could lead to new materials with tailored redox properties, thermal stability, and solubility. Future research should focus on the systematic investigation of its polymerization behavior through both oxidative and electrochemical methods. Detailed characterization of the resulting polymers will be crucial to understanding their structure-property relationships and identifying promising applications in areas such as energy storage, smart coatings, and as polymer additives. The hypothetical protocols and comparative data presented here provide a foundational framework for initiating such investigations.

References

Application Notes and Protocols: 2-tert-Butyl-1,4-dimethoxybenzene and its Analogs as Precursors for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols focus primarily on 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) (DDB) , a close analog of 2-tert-butyl-1,4-dimethoxybenzene. This is due to the extensive body of research and well-documented applications of DDB as a precursor for functional materials, particularly in the field of energy storage. The principles and protocols described herein may be adaptable for this compound, though specific reaction conditions and material properties may vary.

Introduction

Substituted dimethoxybenzene derivatives are a versatile class of organic compounds that serve as valuable precursors for a range of functional materials. Their electron-rich aromatic core and the tunability of their properties through substitution make them ideal building blocks for applications in organic electronics and energy storage. Notably, 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) has emerged as a benchmark molecule for the development of redox shuttle additives for overcharge protection in lithium-ion batteries.[1][2] Furthermore, polymeric structures based on the dialkoxybenzene motif have shown significant promise as high-voltage cathode materials.[3]

These application notes provide an overview of the use of DDB as a precursor for these functional materials, including detailed experimental protocols for its synthesis and its application as a redox shuttle. A general protocol for the synthesis of a polymeric derivative for cathode applications is also presented, based on established polymerization methodologies for similar monomers.

Data Presentation

The following tables summarize key quantitative data for 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) and a related, more soluble derivative, 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB).

Table 1: Physicochemical Properties of DDB

PropertyValueReference
CAS Number7323-63-9[1]
Molecular FormulaC₁₆H₂₆O₂[1]
Molecular Weight250.38 g/mol [1]
Melting Point103-104 °C[1]
AppearanceWhite to off-white powder[1]

Table 2: Electrochemical Properties and Performance as a Redox Shuttle

ParameterValueConditionsReference
Redox Potential~3.9 V vs. Li/Li⁺[1][2]
Cycling Stability>200 cycles100% overcharge at C/2 and 1C rates for LiFePO₄ cathode[1]
Solubility (DDB)Relatively lowCarbonate electrolyte[1]
Solubility (DBBB)~0.4 MCarbonate electrolyte[4]
SuitabilityOvercharge protection for Li-ion cells operating below 4 V[1]

Table 3: Performance of a Polymeric DDB Derivative as a Cathode Material

ParameterValueReference
Cell Voltage~4 V[3]
Cycling BehaviorStable[3]

Experimental Protocols

Protocol 1: Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) via Friedel-Crafts Alkylation

This protocol describes the synthesis of DDB from 1,4-dimethoxybenzene (B90301) and tert-butyl alcohol.

Materials:

  • 1,4-dimethoxybenzene

  • tert-butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol (B129727)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 1,4-dimethoxybenzene in glacial acetic acid.

  • Add tert-butyl alcohol to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from methanol to obtain pure 1,4-di-tert-butyl-2,5-dimethoxybenzene as a white solid.

  • Dry the purified product under vacuum.

Protocol 2: Evaluation of DDB as a Redox Shuttle Additive in a Lithium-Ion Battery

This protocol outlines the steps to prepare an electrolyte with DDB and test its overcharge protection capabilities in a coin cell.

Materials:

  • 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB)

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC) or Ethyl methyl carbonate (EMC)

  • Cathode (e.g., LiFePO₄) and anode (e.g., graphite (B72142) or lithium metal) materials

  • Separator (e.g., Celgard)

  • Coin cell components (casings, spacers, springs)

  • Glovebox with an inert atmosphere (e.g., argon)

  • Battery cycler

  • Cyclic voltammetry setup

Procedure:

  • Electrolyte Preparation (inside a glovebox):

    • Prepare a stock electrolyte solution, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of EC and DMC.

    • Dissolve a specific concentration of DDB (e.g., 0.1 M) in the stock electrolyte solution to create the redox shuttle electrolyte.

  • Coin Cell Assembly (inside a glovebox):

    • Assemble a coin cell (e.g., 2032 type) using the cathode, anode, separator, and the prepared DDB-containing electrolyte.

  • Electrochemical Characterization:

    • Cyclic Voltammetry (CV): Perform CV on the DDB-containing electrolyte using a three-electrode setup to determine its redox potential.

    • Galvanostatic Cycling:

      • Cycle the assembled coin cell within the normal voltage window of the cathode material for a few formation cycles.

      • Induce overcharge by setting the upper cutoff voltage significantly higher than the cathode's normal cutoff (e.g., 4.5 V for a LiFePO₄ cathode).

      • Charge and discharge the cell at a constant current (e.g., C/2 rate).

      • Monitor the voltage profile of the cell. The presence of a voltage plateau during charging at the redox potential of DDB indicates that the shuttle is active and providing overcharge protection.

      • Evaluate the long-term stability by subjecting the cell to repeated overcharge cycles and monitoring the capacity retention.

Protocol 3: Representative Synthesis of a Poly(dialkoxybenzene)-based Cathode Material

This is a generalized protocol for the synthesis of a conjugated polymer from a dibrominated dialkoxybenzene monomer via Suzuki polymerization. A DDB-based monomer would first need to be synthesized (e.g., through bromination of DDB).

Materials:

  • Dibrominated dialkoxybenzene monomer (e.g., 2,5-dibromo-1,4-di-tert-butyl-3,6-dimethoxybenzene)

  • Aromatic diboronic acid or ester co-monomer (e.g., 1,4-phenylenediboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., aqueous sodium carbonate or potassium carbonate solution)

  • Solvent (e.g., toluene (B28343) or a toluene/water mixture)

  • Phase transfer catalyst (if needed, e.g., Aliquat 336)

  • Methanol

  • Standard Schlenk line equipment for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the dibrominated dialkoxybenzene monomer, the diboronic acid co-monomer, and the palladium catalyst.

  • Add the solvent (e.g., toluene) and the aqueous base solution.

  • If using a biphasic system, add a phase transfer catalyst.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and stir vigorously for 24-48 hours. The polymer will precipitate as it forms.

  • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer fully.

  • Filter the polymer and wash it sequentially with water and methanol to remove residual catalyst and unreacted monomers.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, chloroform). The desired polymer is typically collected from the chloroform (B151607) fraction.

  • Dry the purified polymer under vacuum.

Mandatory Visualization

G Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB) cluster_reactants Reactants cluster_reagents Reagents & Solvents 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reaction Mixture Reaction Mixture 1,4-Dimethoxybenzene->Reaction Mixture tert-Butyl Alcohol tert-Butyl Alcohol tert-Butyl Alcohol->Reaction Mixture Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Mixture H2SO4 (conc.) H2SO4 (conc.) H2SO4 (conc.)->Reaction Mixture Catalyst Crude DDB Crude DDB Reaction Mixture->Crude DDB Precipitation in Ice Water Pure DDB Pure DDB Crude DDB->Pure DDB Recrystallization from Methanol

Caption: Synthesis of DDB via Friedel-Crafts Alkylation.

G Mechanism of DDB as a Redox Shuttle for Overcharge Protection Cathode Cathode DDB DDB Cathode->DDB Oxidation at high voltage Anode Anode Anode->Cathode External Circuit (Normal Operation) DDB_oxidized DDB+ Anode->DDB_oxidized e- DDB->DDB_oxidized e- DDB_oxidized->Anode Reduction

Caption: DDB Redox Shuttle Mechanism.

G Experimental Workflow for Functional Material Evaluation cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_testing Device Testing Precursor Synthesis (DDB) Precursor Synthesis (DDB) Polymerization (if applicable) Polymerization (if applicable) Precursor Synthesis (DDB)->Polymerization (if applicable) Structural (NMR, FTIR) Structural (NMR, FTIR) Precursor Synthesis (DDB)->Structural (NMR, FTIR) Polymerization (if applicable)->Structural (NMR, FTIR) Electrochemical (CV) Electrochemical (CV) Structural (NMR, FTIR)->Electrochemical (CV) Cell Assembly Cell Assembly Electrochemical (CV)->Cell Assembly Performance Evaluation (Cycling, Rate Capability) Performance Evaluation (Cycling, Rate Capability) Cell Assembly->Performance Evaluation (Cycling, Rate Capability) Data Analysis Data Analysis Performance Evaluation (Cycling, Rate Capability)->Data Analysis

Caption: Workflow for Material Evaluation.

References

Troubleshooting & Optimization

avoiding polyalkylation in Friedel-Crafts synthesis of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arene functionalization. This guide provides troubleshooting advice and detailed protocols to help you control the selectivity of the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) and avoid polyalkylation, thereby maximizing the yield of the desired mono-alkylated product, 2-tert-butyl-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: Why is polyalkylation a common side reaction in this specific Friedel-Crafts synthesis?

A1: Polyalkylation is a common issue in Friedel-Crafts alkylation reactions because the introduction of an alkyl group, such as tert-butyl, activates the aromatic ring.[1][2] The two methoxy (B1213986) groups on 1,4-dimethoxybenzene are already strongly activating, ortho-, para-directing groups. The addition of the first tert-butyl group further increases the electron density of the ring, making the mono-alkylated product more reactive than the starting material.[3][4] This heightened reactivity promotes a second alkylation, leading to the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392).[5][6]

Q2: How does stoichiometry influence the selectivity between mono- and di-alkylation?

A2: Stoichiometry is a critical factor. To favor mono-alkylation, a large excess of the aromatic substrate (1,4-dimethoxybenzene) relative to the alkylating agent (tert-butyl alcohol or a tert-butyl halide) should be used.[1][7] This increases the probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.[7] Conversely, using a 1:2 or higher molar ratio of arene to alkylating agent will favor the di-substituted product.

Q3: What is the difference between Friedel-Crafts alkylation and acylation regarding polysubstitution?

A3: The key difference lies in the nature of the group added to the aromatic ring. In Friedel-Crafts alkylation, the added alkyl group is electron-donating and activates the ring, encouraging further substitution.[2] In contrast, Friedel-Crafts acylation adds an acyl group (R-C=O), which is electron-withdrawing. This deactivates the aromatic ring, making it less susceptible to subsequent electrophilic attacks and effectively preventing polysubstitution.[2][8] For this reason, acylation followed by reduction is a valuable two-step alternative to direct alkylation when polyalkylation is a concern.[9]

Q4: Can changing the catalyst help control the reaction?

A4: Yes. Using a milder or sterically hindered Lewis acid catalyst can reduce the rate of the second alkylation reaction. Strong Lewis acids like AlCl₃ are highly active and often promote polyalkylation.[4] Milder catalysts or solid acid catalysts, such as certain zeolites or iron oxide nanoparticles, can offer greater selectivity for the mono-alkylated product.[9][10] For the tert-butylation of 1,4-dimethoxybenzene, strong Brønsted acids like sulfuric acid are also commonly used to generate the tert-butyl carbocation from tert-butyl alcohol.[3][4] Controlling the amount and temperature of the acid is crucial.

Troubleshooting Guide for Avoiding Polyalkylation

This guide provides a systematic approach to troubleshoot and optimize your reaction to favor the synthesis of this compound.

Problem: Analysis of the crude product (e.g., via ¹H NMR, GC-MS) shows a high proportion of 1,4-di-tert-butyl-2,5-dimethoxybenzene and low yield of the desired mono-substituted product.

// Nodes start [label="High Polyalkylation Detected?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Troubleshooting Paths path1_stoich [label="Adjust Stoichiometry", fillcolor="#F1F3F4", fontcolor="#202124"]; path1_action [label="Increase molar ratio of\n1,4-dimethoxybenzene to\nalkylating agent (> 5:1)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

path2_conditions [label="Modify Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; path2_action [label="Lower reaction temperature\n(e.g., 0°C to RT).\nReduce reaction time.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

path3_catalyst [label="Change Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; path3_action [label="Use a milder Lewis acid\n(e.g., FeCl₃, ZnCl₂) or a\nheterogeneous catalyst.", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"];

// Outcome outcome [label="Analyze Product Mixture", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Mono-alkylation Favored.\nProceed to Purification.", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Polyalkylation still high.\nRe-evaluate & combine strategies.", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections start -> path1_stoich [label="Yes"]; start -> path2_conditions [label="Yes"]; start -> path3_catalyst [label="Yes"];

path1_stoich -> path1_action [color="#4285F4"]; path2_conditions -> path2_action [color="#4285F4"]; path3_catalyst -> path3_action [color="#4285F4"];

path1_action -> outcome [color="#4285F4"]; path2_action -> outcome [color="#4285F4"]; path3_action -> outcome [color="#4285F4"];

outcome -> success [label="Improved Selectivity"]; outcome -> failure [label="No Improvement"]; }

Caption: Troubleshooting workflow for minimizing polyalkylation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
1,4-DimethoxybenzeneC₈H₁₀O₂138.1657212.6~1.05
tert-Butyl AlcoholC₄H₁₀O74.1225.582.80.79
Sulfuric Acid (conc.)H₂SO₄98.0710.33371.83
Acetic Acid (glacial)CH₃COOH60.0516.6117.91.05
1,4-di-tert-butyl-2,5-dimethoxybenzeneC₁₈H₃₀O₂250.37104-105--
Data sourced from references[3][11].
Table 2: Qualitative Effect of Reaction Parameters on Product Selectivity
ParameterChange to Favor Mono-alkylationRationale
Stoichiometry Increase excess of 1,4-dimethoxybenzeneReduces the concentration of the mono-alkylated intermediate available for a second reaction.[1]
Temperature Lower the reaction temperatureDecreases the rate of the second, more activated alkylation step more significantly than the first.[7]
Catalyst Use a milder or heterogeneous catalystReduces overall reaction rate, allowing for greater kinetic control and selectivity.[7]
Reaction Time Shorten the reaction timeMinimizes the time for the secondary polyalkylation reaction to occur after the initial product forms.

Detailed Experimental Protocol

This protocol is adapted from standard procedures that typically yield the di-alkylated product.[4][12][13] Modifications to favor the mono-alkylated product are explicitly noted.

Objective: To synthesize this compound while minimizing the formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Methanol (B129727)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 125-mL Erlenmeyer flask, combine 1,4-dimethoxybenzene (e.g., 5.0 g, 1.0 eq) with glacial acetic acid (e.g., 10 mL).

    • To Favor Mono-alkylation: Use a large excess of 1,4-dimethoxybenzene. For example, use a 5:1 molar ratio of 1,4-dimethoxybenzene to tert-butyl alcohol.

  • Add tert-butyl alcohol (e.g., 0.8 eq based on 1,4-dimethoxybenzene for mono-alkylation) to the flask. Swirl to dissolve the solid.[13]

  • Cool the flask in an ice-water bath to 0-5°C.[13]

  • In a separate beaker, cool concentrated sulfuric acid (e.g., 5 mL) in the ice-water bath.

  • Catalyst Addition: While vigorously stirring the 1,4-dimethoxybenzene solution, add the chilled concentrated sulfuric acid dropwise over 10-15 minutes.[6] Maintain the internal temperature below 15°C.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

    • To Favor Mono-alkylation: Aim for a shorter reaction time (e.g., 15-20 minutes) to minimize conversion to the di-substituted product.[14]

  • Quenching: Carefully pour the reaction mixture over a beaker filled with crushed ice and water (~50 mL) to quench the reaction.[4] A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove unreacted starting material and impurities.[4][14]

  • Purification: The crude product can be purified by recrystallization (e.g., from methanol or ethanol) or column chromatography to separate the mono- and di-substituted products.[3]

Visualizations

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Caption: General experimental workflow for Friedel-Crafts alkylation.

ReactionPathway

Caption: Reaction pathway showing mono- and polyalkylation products.

References

Technical Support Center: Purification of Crude 2-tert-Butyl-1,4-dimethoxybenzene by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-tert-butyl-1,4-dimethoxybenzene by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and potential impurities is provided below.

PropertyThis compound1,4-dimethoxybenzene (B90301) (Starting Material)1,4-di-tert-butyl-2,5-dimethoxybenzene (Potential Byproduct)
Molecular Formula C₁₂H₁₈O₂C₈H₁₀O₂C₁₆H₂₆O₂
Molar Mass 194.27 g/mol 138.16 g/mol 250.38 g/mol
Melting Point 70-70.5 °C[1]57 °C103-104 °C
Boiling Point 273.8 °C at 760 mmHg[1]212 °C336.3 °C at 760 mmHg
Solubility in Water 19.17 mg/L at 20 °C[1]Slightly solubleInsoluble
General Solubility Soluble in ethanol, dichloromethane, and acetone.[2]Soluble in methanol (B129727), ethanol, diethyl etherHighly soluble in chloroform (B151607) and methanol.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound. The choice of solvent may need to be optimized based on the specific impurities present. Methanol is a commonly used solvent for the recrystallization of similar compounds.[4][5]

Materials:

  • Crude this compound

  • Methanol (or other suitable solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: If the optimal solvent is unknown, perform a small-scale test to determine a suitable one. The ideal solvent should dissolve the crude product when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring. Continue to add small portions of hot methanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For optimal crystal growth, avoid rapid cooling.[6]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities.[4]

  • Drying: Allow the crystals to air-dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

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Caption: Troubleshooting workflow for the recrystallization of this compound.

Q: My product is not crystallizing out of the solution upon cooling. What should I do?

A: This issue can arise from a few factors:

  • Too much solvent was used: The solution may not be saturated enough for crystals to form. Try boiling off some of the solvent to increase the concentration of the product and then allow it to cool again.[6]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass stirring rod at the surface of the solution or adding a "seed crystal" of the pure compound.[6]

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[7]

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[7]

  • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This encourages the formation of an ordered crystal lattice.[7]

Q: The yield of my purified product is very low. What are the possible reasons?

A: A low yield can be due to several factors:

  • Excessive solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.[7]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, some product may crystallize out with the impurities.

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold can dissolve some of the product.

Q: The melting point of my recrystallized product is broad and lower than the literature value. What does this indicate?

A: A broad and depressed melting point is a strong indication that your product is still impure.

  • Incomplete removal of impurities: The recrystallization may not have been sufficient to remove all impurities. A second recrystallization may be necessary.

  • Trapped solvent: The crystals may not be fully dry. Ensure the product is completely free of solvent before taking a melting point. Residual solvent can act as an impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: If the product was synthesized via Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a tert-butyl source, the most common impurities are unreacted 1,4-dimethoxybenzene and the poly-alkylated byproduct, 1,4-di-tert-butyl-2,5-dimethoxybenzene.[5][8]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at room temperature. For this compound, which is soluble in several common organic solvents, you can perform small-scale solubility tests with solvents like methanol, ethanol, or hexane (B92381) to find the most suitable one. A mixed solvent system, such as methanol-water, can also be effective.[9]

Q3: Can I use a single-solvent or a two-solvent system for recrystallization?

A3: Both single-solvent and two-solvent systems can be effective. A single-solvent recrystallization is generally simpler. However, if a single solvent that meets the ideal solubility criteria cannot be found, a two-solvent system can be used. In this case, you would dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Recrystallization Process Overview

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Caption: A general workflow for the purification of a solid by recrystallization.

References

common side products in the t-butylation of 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the t-butylation of 1,4-dimethoxybenzene (B90301). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this common electrophilic aromatic substitution reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the t-butylation of 1,4-dimethoxybenzene.

Issue 1: Low or No Yield of the Desired 1,4-di-t-butyl-2,5-dimethoxybenzene Product

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the sulfuric acid used is concentrated and has not been contaminated with water.Use of fresh, concentrated sulfuric acid should initiate the reaction.
Insufficient Reaction Time or Temperature Allow the reaction to stir for a longer period at room temperature after the initial cooling phase. Gently warming the reaction mixture might increase the rate, but risks more side products.Increased product formation over time.
Poor Quality Starting Materials Verify the purity of 1,4-dimethoxybenzene and t-butyl alcohol.Use of pure starting materials will lead to a cleaner reaction and better yield.
Loss of Product During Workup Ensure complete precipitation of the product by adding a sufficient amount of cold water. Avoid excessive washing with methanol (B129727), in which the product has some solubility.Maximizing the recovery of the solid product.

Issue 2: Product is an Oil or Fails to Solidify

Potential Cause Troubleshooting Step Expected Outcome
Presence of Impurities The crude product may contain unreacted starting materials or mono-alkylated side products, which can lower the melting point and prevent solidification.Recrystallization from a suitable solvent like methanol should yield a crystalline solid.
Incomplete Reaction If a significant amount of the mono-alkylated product is present, it can be difficult to solidify the mixture.Drive the reaction to completion by adjusting reaction time or temperature.

Issue 3: Product is Colored (Yellow or Pink)

Potential Cause Troubleshooting Step Expected Outcome
Acid-Catalyzed Side Reactions The strong acid catalyst can promote side reactions that produce colored impurities.[1]Thorough washing of the crude product with water to remove residual acid, followed by washing with cold methanol, can help remove these impurities.[1]
Air Oxidation Phenolic impurities, if present, can oxidize to form colored species.Proper purification by recrystallization should remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the t-butylation of 1,4-dimethoxybenzene?

The most common side products are the result of incomplete or over-alkylation, as well as alkylation at different positions on the aromatic ring. These include:

  • 2-t-butyl-1,4-dimethoxybenzene: The mono-alkylation product. Since the introduction of the first alkyl group activates the ring, this product is often an intermediate that reacts further.

  • Isomers of di-t-butyl-2,5-dimethoxybenzene: While the 1,4-di-t-butyl-2,5-dimethoxybenzene is the major product due to steric and electronic directing effects, other isomers can form in smaller amounts.

  • Poly-alkylated products: Tri- or tetra-t-butylated products can form, but their formation is generally limited due to significant steric hindrance.[2]

Q2: Why is 1,4-di-t-butyl-2,5-dimethoxybenzene the major product?

The methoxy (B1213986) groups (-OCH₃) on 1,4-dimethoxybenzene are activating and ortho-, para-directing. The first t-butyl group adds at one of the ortho positions. The second t-butyl group then adds to the other available ortho position on the other side of the ring, leading to the 2,5-disubstituted pattern. This substitution pattern is favored over other possibilities due to a combination of electronic activation from the methoxy groups and steric hindrance from the bulky t-butyl groups, which directs the incoming electrophile to the less hindered positions.

Q3: How can I minimize the formation of the mono-alkylated side product?

To minimize the formation of 2-t-butyl-1,4-dimethoxybenzene, you can:

  • Use a higher ratio of t-butyl alcohol to 1,4-dimethoxybenzene: This will favor the di-alkylation reaction.

  • Increase the reaction time: Allowing the reaction to proceed for a longer duration will provide more time for the mono-alkylated intermediate to react further to form the di-alkylated product.

Q4: What is the role of sulfuric acid in this reaction?

Concentrated sulfuric acid serves two primary roles:

  • Catalyst: It acts as a protic acid catalyst to generate the t-butyl carbocation electrophile from t-butyl alcohol.

  • Dehydrating Agent: It removes the water molecule formed during the carbocation generation, driving the equilibrium towards the formation of the electrophile.

Q5: What is a suitable solvent for recrystallizing the product?

Methanol is a commonly used and effective solvent for the recrystallization of 1,4-di-t-butyl-2,5-dimethoxybenzene. The product is soluble in hot methanol and less soluble in cold methanol, allowing for good recovery of pure crystals upon cooling.

Experimental Protocols

Detailed Methodology for the Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene

This protocol is adapted from common laboratory procedures for this synthesis.[1][3][4]

Materials:

  • 1,4-dimethoxybenzene

  • t-butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol (for washing and recrystallization)

  • Ice

Procedure:

  • In a suitable flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add t-butyl alcohol.

  • Cool the mixture in an ice bath.

  • Slowly, and with stirring, add concentrated sulfuric acid dropwise to the cooled mixture, maintaining a low temperature.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 15-20 minutes) to allow the reaction to go to completion. A precipitate of the product should form.

  • Quench the reaction by carefully adding ice and cold water to the flask. This will precipitate more of the product and dilute the acid.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with water to remove any remaining acid.

  • Wash the product with a small amount of cold methanol to remove some organic impurities.

  • Recrystallize the crude product from hot methanol to obtain the pure 1,4-di-t-butyl-2,5-dimethoxybenzene.

  • Dry the purified crystals and determine the yield and melting point.

Visualizations

Reaction_Pathway 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mono_Alkylated 2-t-Butyl-1,4- dimethoxybenzene 1,4-Dimethoxybenzene->Mono_Alkylated + t-Butyl⁺ t-Butyl_Carbocation t-Butyl Carbocation (from t-BuOH + H₂SO₄) Di_Alkylated 1,4-di-t-Butyl-2,5- dimethoxybenzene (Major Product) Mono_Alkylated->Di_Alkylated + t-Butyl⁺ Isomers Other Di-alkylated Isomers (Minor Products) Mono_Alkylated->Isomers + t-Butyl⁺ (alternative positions)

Caption: Reaction pathway for the t-butylation of 1,4-dimethoxybenzene.

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions Start 1,4-Dimethoxybenzene Intermediate Mono-alkylated Product Start->Intermediate Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction End Desired Di-alkylated Product Intermediate->End Isomers Isomeric Di-alkylated Products Intermediate->Isomers Alternative Alkylation Poly Poly-alkylated Products (Sterically Hindered) End->Poly Further Alkylation

Caption: Formation of common side products in the reaction.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Catalyst Check Catalyst Activity and Concentration Problem->Check_Catalyst Yes Success Successful Synthesis Problem->Success No Check_Purity Verify Starting Material Purity Check_Catalyst->Check_Purity Optimize_Conditions Optimize Reaction Time and Temperature Check_Purity->Optimize_Conditions Improve_Workup Refine Workup and Purification Technique Optimize_Conditions->Improve_Workup Improve_Workup->Success

Caption: A logical workflow for troubleshooting common experimental issues.

References

optimizing reaction conditions for high yield of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1,4-dimethoxybenzene via Friedel-Crafts alkylation.

Troubleshooting Guide

Optimizing the synthesis of this compound requires careful control of reaction parameters to favor mono-alkylation and minimize the formation of the di-substituted byproduct, 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392). This guide addresses common issues encountered during the experiment.

Issue: Low Yield of the Desired Mono-substituted Product

A low yield of this compound is a frequent challenge. The primary cause is often the formation of the di-substituted product due to the activating nature of the methoxy (B1213986) groups and the first tert-butyl group.

Potential CauseRecommended SolutionExpected Outcome
Incorrect Stoichiometry Use a significant excess of 1,4-dimethoxybenzene (B90301) relative to tert-butanol (B103910) (e.g., a molar ratio of 3:1 or greater).[1] This statistically favors the reaction of the electrophile with the starting material over the mono-alkylated product.Increased selectivity for the mono-substituted product.
High Reaction Temperature Maintain a low reaction temperature, typically between 0-5 °C, by using an ice bath throughout the addition of the acid catalyst.[2][3][4] Lower temperatures reduce the rate of the second alkylation reaction.Slower reaction rate, but improved selectivity for mono-alkylation.
High Catalyst Concentration/Activity Use the minimum effective amount of sulfuric acid. Alternatively, a less active Lewis acid catalyst could be explored.Reduced rate of both mono- and di-alkylation, requiring careful optimization of reaction time.
Prolonged Reaction Time Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction once a significant amount of the desired product has formed, before substantial di-alkylation occurs.Optimization of reaction time to maximize the yield of the mono-substituted product.

Issue: High Yield of the Di-substituted Byproduct

The formation of 1,4-di-tert-butyl-2,5-dimethoxybenzene is a common side reaction.[2][3][5][6]

Potential CauseRecommended SolutionExpected Outcome
Stoichiometry Favoring Di-substitution The molar ratio of 1,4-dimethoxybenzene to tert-butanol is too low (e.g., 1:1 or with excess tert-butanol).Increase the molar ratio of 1,4-dimethoxybenzene to tert-butanol as described above.
Elevated Reaction Temperature Allowing the reaction temperature to rise above the optimal range increases the rate of the second alkylation.Strictly maintain the reaction temperature at 0-5 °C.

Issue: Product Impurity and Purification Challenges

Obtaining a pure product is crucial for subsequent applications.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction Unreacted 1,4-dimethoxybenzene remains in the product mixture.Optimize reaction time and stoichiometry. Unreacted starting material can be removed by column chromatography or careful recrystallization.
Presence of Di-substituted Byproduct The di-substituted product co-precipitates with the desired mono-substituted product.Separation can be achieved by fractional crystallization or column chromatography. The two products have different solubilities and melting points.
Residual Acid Catalyst Traces of sulfuric acid can lead to product degradation.Thoroughly wash the crude product with cold water and a dilute sodium bicarbonate solution until the washings are neutral.[5]

Frequently Asked Questions (FAQs)

Q1: Why is sulfuric acid used as the catalyst in this reaction?

Sulfuric acid is a strong protic acid that protonates tert-butanol, leading to the formation of a tert-butyl carbocation, the electrophile in this Friedel-Crafts alkylation reaction.[3][6]

Q2: What is the role of acetic acid in the reaction mixture?

Acetic acid serves as a solvent that can dissolve both 1,4-dimethoxybenzene and tert-butanol, creating a homogeneous reaction mixture.[2][3][4]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of the starting material and the formation of the mono- and di-substituted products.

Q4: What is the purpose of quenching the reaction with ice water?

Adding ice water serves two main purposes: it dilutes the sulfuric acid, effectively stopping the reaction, and it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for its collection by filtration.[3][5]

Q5: What is the best method for purifying the crude product?

Recrystallization is a common method for purifying the crude product.[4][5] Given that the desired product is the mono-substituted one, and the main impurity is the di-substituted byproduct and unreacted starting material, fractional crystallization or column chromatography might be necessary for achieving high purity.

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the mono-alkylated product.

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Ice

  • Deionized Water

  • Sodium Bicarbonate solution (5%)

  • Methanol (B129727) (for recrystallization)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a clean, dry Erlenmeyer flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid. A typical starting ratio would be 3 moles of 1,4-dimethoxybenzene to 1 mole of tert-butanol.

  • Add tert-butanol to the solution and stir until homogeneous.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid dropwise from a dropping funnel over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[4]

  • After the addition is complete, continue to stir the reaction mixture in the ice bath and monitor its progress by TLC.

  • Once the desired amount of product has formed (balancing yield and selectivity), quench the reaction by pouring the mixture over a beaker of crushed ice and water.

  • Stir the resulting slurry for 10-15 minutes to ensure complete precipitation of the product.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. A wash with a cold, dilute sodium bicarbonate solution can also be used, followed by a final water wash.

  • Wash the product with a small amount of cold methanol to remove some impurities.[5]

  • Purify the crude product by recrystallization from methanol or another suitable solvent system. Further purification can be achieved by column chromatography if necessary.

Visualizing the Process

The following diagrams illustrate the reaction pathway and a troubleshooting workflow for optimizing the synthesis.

Reaction_Pathway Reaction Pathway for the Synthesis of this compound 1,4-dimethoxybenzene 1,4-dimethoxybenzene This compound This compound (Desired Product) 1,4-dimethoxybenzene->this compound + tert-butyl carbocation tert-butanol tert-butanol tert-butyl_carbocation tert-butyl carbocation tert-butanol->tert-butyl_carbocation + H2SO4 H2SO4 H2SO4 1,4-di-tert-butyl-2,5-dimethoxybenzene 1,4-di-tert-butyl-2,5-dimethoxybenzene (Byproduct) This compound->1,4-di-tert-butyl-2,5-dimethoxybenzene + tert-butyl carbocation (Polyalkylation)

Caption: Reaction pathway for tert-butylation of 1,4-dimethoxybenzene.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield of Mono-substituted Product start Low Yield of This compound check_byproduct High level of di-substituted byproduct? start->check_byproduct check_starting_material High level of unreacted starting material? check_byproduct->check_starting_material No adjust_stoichiometry Increase molar ratio of 1,4-dimethoxybenzene to tert-butanol check_byproduct->adjust_stoichiometry Yes optimize_time Increase reaction time or optimize catalyst concentration check_starting_material->optimize_time Yes purify Purify product using column chromatography check_starting_material->purify No lower_temperature Ensure reaction temperature is maintained at 0-5 °C adjust_stoichiometry->lower_temperature end Optimized Yield lower_temperature->end optimize_time->end purify->end

Caption: Troubleshooting workflow for optimizing reaction yield.

References

Technical Support Center: Synthesis of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-tert-butyl-1,4-dimethoxybenzene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges associated with this Friedel-Crafts alkylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of the target compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction resulted in a very low yield of this compound. What are the potential causes and solutions?

  • Answer: Low yields are a frequent challenge and can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reagents were added in the correct order and that the reaction was allowed to stir for a sufficient amount of time after the addition of the acid catalyst.[1][2]

    • Suboptimal Temperature: Temperature control is critical. The addition of concentrated sulfuric acid should be done slowly and in an ice bath to keep the temperature from rising excessively, which can promote side reactions.[1][3][4] After the initial addition, allowing the reaction to stir at room temperature may be necessary for completion.[1][2]

    • Catalyst Inactivation: The sulfuric acid catalyst can be deactivated by moisture. Ensure all glassware is dry and reagents are anhydrous where specified.

    • Loss During Workup: The product "crashes out" of the solution upon the addition of ice water.[5][6] If an insufficient amount of water is added or the mixture is not cooled adequately, the product may not fully precipitate. Vigorous stirring is necessary to ensure complete precipitation before filtration.[5]

Issue 2: Product is Impure (Low/Broad Melting Point)

  • Question: My final product has a low and broad melting point. What impurities are likely present and how can I remove them?

  • Answer: A low and broad melting point is a classic indicator of an impure sample.[7] The primary culprits are:

    • Di-substituted Byproduct: The most common impurity is 1,4-di-tert-butyl-2,5-dimethoxybenzene. The initial product, this compound, is more reactive than the starting material, making this second alkylation a highly favorable side reaction.[3][8][9]

    • Unreacted Starting Material: Unreacted 1,4-dimethoxybenzene (B90301) (m.p. 57°C) will depress the melting point of the final product.[7]

    • Residual Acid: Insufficient washing of the crude product with water will leave residual sulfuric and acetic acid, which can degrade the product over time.[7]

    • Trapped Solvent: Inadequate drying after recrystallization can leave solvent trapped in the crystal lattice, affecting the melting point.[7]

    Solution: Purification is best achieved through careful recrystallization. Methanol (B129727) is a commonly used solvent.[3][5] If the product is highly impure, a mixed-solvent recrystallization (e.g., dissolving in a minimal amount of a good solvent like dichloromethane (B109758) and then adding a poor solvent like methanol to induce crystallization) may be more effective.[1][10]

Issue 3: Formation of Colored Impurities

  • Question: My product is yellow or brown instead of a white solid. What causes this discoloration?

  • Answer: The formation of colored impurities is often due to side reactions catalyzed by the strong acid.[7] Overheating during the reaction can exacerbate this issue. Washing the crude product with ice-cold methanol can help remove some of these colored, oily impurities before the main recrystallization step.[3]

Frequently Asked Questions (FAQs)

  • Q1: Why is a strong acid like concentrated sulfuric acid necessary for this reaction?

    • A strong acid acts as the catalyst to generate the electrophile, the tert-butyl carbocation, from tert-butyl alcohol.[1][3][9] The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water) and generating the stable tertiary carbocation required for the electrophilic aromatic substitution.[2][5][11]

  • Q2: I primarily isolated 1,4-di-tert-butyl-2,5-dimethoxybenzene. How can I favor the formation of the mono-substituted product?

    • This is the principal challenge of this synthesis. The methoxy (B1213986) and the initial tert-butyl groups are activating, making the mono-substituted product more susceptible to a second alkylation than the starting material.[3][8][9] To favor mono-alkylation, you can try:

      • Using a stoichiometric amount (1 equivalent) or only a slight excess of tert-butyl alcohol relative to 1,4-dimethoxybenzene.

      • Shortening the reaction time.

      • Maintaining a lower reaction temperature throughout the process.

      • Careful monitoring by TLC to stop the reaction once the starting material is consumed but before significant di-substitution occurs.

  • Q3: Why does the second tert-butyl group add at the 5-position and not other available positions?

    • The two methoxy groups are ortho-, para-directing. After the first tert-butyl group adds to the 2-position (ortho to one methoxy and meta to the other), the second substitution is directed by both methoxy groups to the remaining ortho positions. The addition occurs at the 5-position, which is ortho to the second methoxy group.[11] Furthermore, the bulky tert-butyl groups provide significant steric hindrance, which prevents substitution at the positions adjacent to them, effectively blocking the formation of other isomers.[12][13]

  • Q4: What is the role of acetic acid in this reaction?

    • Acetic acid serves as a co-solvent to dissolve the starting material, 1,4-dimethoxybenzene, which may be a solid at the reaction temperature.[8][13]

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Reported Yields

ParameterValue / CompoundReference
Starting Material 1,4-Dimethoxybenzene[1][3][5]
Alkylating Agent tert-Butyl Alcohol[1][3][5]
Catalyst Concentrated Sulfuric Acid[1][3][5]
Solvent Acetic Acid[1][3][5]
Reaction Temperature 0-25°C[1][3]
Workup Procedure Quenching with ice/water[1][3][5]
Purification Method Recrystallization from Methanol[3][5]
Reported Yield (Di-substituted) ~70% (if starting materials are dry)[12]
Melting Point (Di-substituted) 104-105°C[5][8]

Note: Most literature procedures are optimized for the di-substituted product, hence the yield and melting point data correspond to 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Experimental Protocols

General Protocol for the Synthesis of di-tert-butyl-dimethoxybenzene

This protocol is adapted from several sources and is optimized for the di-substituted product. Modifications (e.g., reducing the amount of alkylating agent) are required to target the mono-substituted product.

  • Preparation: In a suitable Erlenmeyer flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid. Add tert-butyl alcohol (2.2 eq). Place the flask in an ice-water bath to cool.[3]

  • Catalyst Addition: In a separate flask, cool concentrated sulfuric acid. Add the cold sulfuric acid dropwise to the stirring reaction mixture over 5-10 minutes, ensuring the temperature remains low.[1][3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 10-20 minutes. A precipitate of the product should form.[1][2]

  • Workup (Quenching): Carefully add crushed ice to the reaction flask, followed by cold water, to quench the reaction and precipitate the crude product.[1][5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove all residual acid. A subsequent wash with a small amount of ice-cold methanol can remove some colored impurities.[3][5]

  • Purification: Recrystallize the crude solid from hot methanol. Dissolve the solid in a minimum amount of boiling methanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[3][5]

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely to remove any residual solvent.[7]

Visualizations

experimental_workflow start Start reagents 1. Reagent Prep - Dissolve 1,4-dimethoxybenzene - Add t-butyl alcohol & acetic acid start->reagents cooling 2. Cooling - Place mixture in ice bath reagents->cooling catalyst 3. Catalyst Addition - Add H2SO4 dropwise - Maintain low temperature cooling->catalyst reaction 4. Reaction - Stir at room temperature - Product precipitates catalyst->reaction workup 5. Workup - Quench with ice/water reaction->workup filtration 6. Isolation - Vacuum filter crude solid - Wash with H2O & cold MeOH workup->filtration purification 7. Purification - Recrystallize from hot methanol filtration->purification end End (Pure Product) purification->end troubleshooting_tree p1 Observed Problem: Low Yield c1 Cause: Incomplete Reaction p1->c1 c2 Cause: Side Reactions p1->c2 c3 Cause: Loss During Workup p1->c3 p2 Observed Problem: Impure Product (Low/Broad M.P.) p2->c2 c4 Cause: Di-alkylation / Unreacted SM p2->c4 c5 Cause: Residual Acid/Solvent p2->c5 s1 Solution: - Increase reaction time - Check reagent stoichiometry c1->s1 s2 Solution: - Control temperature during  acid addition c2->s2 s3 Solution: - Ensure full precipitation  with sufficient ice/water c3->s3 s4 Solution: - Optimize recrystallization - Use mixed-solvent system if needed c4->s4 s5 Solution: - Wash crude product thoroughly - Dry final product completely c5->s5

References

Technical Support Center: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction mixture poured onto ice or into ice-cold water at the beginning of the workup?

A1: This is a critical quenching step with two main purposes. First, the reaction is typically catalyzed by a strong acid like concentrated sulfuric acid. Diluting this acid with water is a highly exothermic process.[1][2] Pouring the reaction mixture onto crushed ice safely absorbs the significant amount of heat generated, preventing potential boiling of the solvent and side reactions.[2][3] Adding water directly to the concentrated acid would be dangerously exothermic.[4] Second, the desired product, 1,4-di-t-butyl-2,5-dimethoxybenzene, is highly non-polar and insoluble in water. Adding a large volume of water causes the product to precipitate, or "crash out," from the acidic and polar reaction medium, allowing for its isolation.[2]

Q2: What is the purpose of washing the crude solid with water after filtration?

A2: After the initial isolation by vacuum filtration, the solid product (filter cake) must be washed thoroughly with cold water. This wash is essential to remove any remaining water-soluble impurities, particularly residual sulfuric acid and acetic acid from the reaction mixture.[2][5] Failure to remove the acid can weaken the filter paper and contaminate the final product.[5]

Q3: Why is a final wash with cold methanol (B129727) performed on the crude product?

A3: A wash with ice-cold methanol serves two functions. It helps to remove residual water from the filter cake and also washes away certain organic impurities, such as oils or colored byproducts, that are more soluble in methanol than the desired product.[2][5] Using cold methanol is crucial to minimize the loss of the desired product, which has some solubility in it, especially when warm.[1]

Q4: My product appears oily or won't solidify after quenching. What should I do?

A4: An oily product often indicates the presence of impurities that are depressing the melting point of the solid. The standard procedure is to proceed with the workup, including the washes with water and cold methanol, as this may remove the impurities causing the issue.[5] The primary method for purification is recrystallization.[1][2] Dissolving the crude oily product in a minimal amount of hot methanol and allowing it to cool slowly should yield pure, solid crystals.[1]

Q5: The isolated product has a yellow tint. How can this be removed?

A5: A yellow color in the crude product can be due to impurities or the formation of colored side-products like quinones.[5][6] The wash with chilled methanol during the workup is often effective at removing this yellow impurity.[5] If the color persists, purification by recrystallization from methanol is the most effective method to obtain a pure, white crystalline solid.[2][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product The product is somewhat soluble in methanol, and using too much solvent during recrystallization or washing can lead to significant product loss.Use the minimum amount of boiling methanol required to dissolve the crude product for recrystallization.[1][2] Always use ice-cold methanol for washing the filter cake to minimize solubility losses.[1][7]
Incomplete precipitation during quenching.After adding ice and water, stir the mixture vigorously for several minutes to ensure all the water-insoluble product has precipitated before filtration.[2]
Product is Difficult to Filter / Filter Paper Tears The strong sulfuric acid solution can weaken the cellulose (B213188) fibers of the filter paper.When starting the vacuum filtration, apply only gentle suction initially.[5] Once a filter cake has formed and most of the acidic solution has passed through, the suction can be increased. Ensure the crude solid is washed thoroughly with water to remove acid before the methanol wash.[5]
Final Product has a Low or Broad Melting Point The product is impure and may be contaminated with starting materials, side-products, or residual solvents.The most effective way to improve purity and achieve a sharp melting point (literature: 104-105 °C) is through careful recrystallization from methanol.[1][5][8] Ensure the crystals are completely dry before taking a melting point.[1]
Reaction Fails or Gives No Product The Friedel-Crafts reaction is sensitive to certain functional groups. Strongly deactivating groups on the aromatic ring can prevent the reaction.[9][10]While 1,4-dimethoxybenzene is highly activated, ensure starting materials are pure. The presence of amine or alcohol groups on other substrates can react with and deactivate the Lewis acid catalyst.[9]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol.

ParameterValueReference(s)
Reactant Ratio Example 0.240 g 1,4-dimethoxybenzene, 0.4 mL t-butyl alcohol, 0.8 mL acetic acid, 0.8 mL sulfuric acid[1]
Reactant Ratio Example 2 1.50 g 1,4-dimethoxybenzene, 2.50 mL t-butyl alcohol, 5 mL acetic acid, 10 mL sulfuric acid[2]
Product Name 1,4-di-t-butyl-2,5-dimethoxybenzene[1][2][7]
Reported Yield 78.13%[11]
Product Melting Point 104-105 °C[1][5][7][8]

Experimental Protocol: Workup Procedure

This protocol outlines a standard workup and purification procedure following the alkylation reaction.

  • Quenching: Prepare a beaker containing a substantial amount of crushed ice or a mixture of ice and cold water.[2][5] Slowly and carefully pour the completed reaction mixture into the beaker of ice with constant swirling or stirring.[1][5] The addition of the acid mixture to water is exothermic, and the ice will absorb the heat.[2]

  • Precipitation and Dilution: After the initial addition, add more ice-cold water to the beaker to bring the total volume to approximately 75-120 mL.[2][5] Stir the resulting slurry vigorously with a glass rod or spatula for at least 5 minutes to ensure complete precipitation of the crude product.[2]

  • Isolation by Filtration: Set up a Büchner or Hirsch funnel for vacuum filtration.[1] Collect the precipitated solid by filtering the mixture. Apply gentle suction at first to prevent tearing the filter paper, which may be weakened by the acid.[5]

  • Water Wash: Wash the filter cake liberally with several portions of cold water to remove all traces of acid and other water-soluble impurities.[1][2][5]

  • Methanol Wash: Release the suction and wash the filter cake with 2-3 small portions of ice-cold methanol (e.g., 5 mL portions).[2][5][7] Re-apply full suction after each wash to pull the solvent through. This step removes residual water and some organic impurities.[2]

  • Drying (Crude): Press the solid firmly on the filter funnel with a clean spatula to remove as much solvent as possible. Allow the crude product to air-dry. A small sample can be saved for a crude melting point analysis.[2]

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of methanol and heat the mixture to boiling (e.g., on a hot plate) to dissolve the solid completely.[1][2] If the solid does not dissolve, add more methanol in small portions until it does.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[1]

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol.[1]

  • Final Drying: Allow the pure crystals to dry completely before weighing to calculate the final yield and determining the melting point.[1]

Visualized Workflow

Workup_Procedure Reaction Completed Reaction Mixture Quench Quench in Ice/Water Reaction->Quench Pour slowly Filter1 Vacuum Filtration (Isolate Crude Solid) Quench->Filter1 Precipitate forms Wash_H2O Wash with Cold Water Filter1->Wash_H2O Remove acid Wash_MeOH Wash with Cold Methanol Wash_H2O->Wash_MeOH Remove impurities Crude_Product Crude Dry Product Wash_MeOH->Crude_Product Recrystallize Recrystallize from Hot Methanol Crude_Product->Recrystallize Purification Step Cool Cool Slowly, then Ice Bath Recrystallize->Cool Filter2 Vacuum Filtration (Isolate Pure Solid) Cool->Filter2 Crystals form Final_Wash Wash with Cold Methanol Filter2->Final_Wash Pure_Product Pure Dry Product Final_Wash->Pure_Product

Caption: Workflow for the workup and purification of 1,4-di-t-butyl-2,5-dimethoxybenzene.

References

characterization of impurities in 2-tert-butyl-1,4-dimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-tert-butyl-1,4-dimethoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). This electrophilic aromatic substitution reaction typically uses a tertiary alcohol, such as tert-butyl alcohol, in the presence of a strong acid catalyst like sulfuric acid.[1][2] Acetic acid is often used as a solvent for this reaction.[1][3]

Q2: What are the primary impurities I should expect in this synthesis?

The main impurities encountered during the synthesis of this compound are:

  • Unreacted Starting Material: 1,4-dimethoxybenzene.[4]

  • Over-alkylation Product: 2,5-di-tert-butyl-1,4-dimethoxybenzene, which is formed from a second alkylation of the desired product.[4]

  • Isomeric Products: While the primary product is this compound, trace amounts of other isomers may form.[4]

  • Colored Impurities: The use of strong acid can sometimes lead to the formation of colored byproducts.[4]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the visualization of the consumption of the starting material and the formation of the product and byproducts over time.

Q4: My final product has a low and broad melting point. What does this indicate?

A low and broad melting point is a classic sign of an impure product.[2][4] This can be caused by the presence of unreacted starting materials, isomeric impurities, or residual solvent trapped in the crystals.[4] The melting point of pure 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) is reported to be in the range of 103-105°C, while the starting material, 1,4-dimethoxybenzene, has a much lower melting point of 57°C.[4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Ensure the catalyst is active and used in the correct amount.
Suboptimal stoichiometry.To favor mono-alkylation, use a molar ratio of 1,4-dimethoxybenzene to tert-butyl alcohol greater than 1:1. An excess of the aromatic compound will reduce the likelihood of di-alkylation.
High Levels of Di-alkylated Impurity The mono-alkylated product is more reactive than the starting material.[1][2]Use a less reactive alkylating agent or milder reaction conditions. Adjust the stoichiometry to use an excess of 1,4-dimethoxybenzene.
Colored Product Formation of byproducts due to strong acid catalyst.[4]Ensure the reaction temperature is controlled, as higher temperatures can promote side reactions. Purify the crude product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.
Product Fails to Crystallize The product may be too impure to crystallize effectively.Purify the crude oil by column chromatography before attempting recrystallization. Ensure the correct recrystallization solvent is being used. A mixture of dichloromethane (B109758) and methanol (B129727) is often effective.[4]
Broad or Low Melting Point Presence of impurities such as starting material, di-alkylated product, or solvent.[2][4]Thoroughly wash the crude product to remove residual acid and unreacted reagents.[4] Perform a careful recrystallization, ensuring the product is completely dry before measuring the melting point.[4]

Analytical Characterization of Impurities

The following table summarizes the key analytical data for the target compound and its common impurities.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Key ¹H NMR Signals (CDCl₃, δ ppm)
1,4-Dimethoxybenzene138.16~212576.84 (s, 4H), 3.76 (s, 6H)
This compound 194.27 - - ~6.8 (m, 3H), 3.78 (s, 3H), 3.75 (s, 3H), 1.35 (s, 9H)
2,5-Di-tert-butyl-1,4-dimethoxybenzene250.38~336103-105[5]~6.8 (s, 2H), 3.75 (s, 6H), 1.3 (s, 18H)

Note: ¹H NMR data for this compound is estimated based on chemical principles, as specific literature values were not found in the search results. The spectrum for the di-substituted product is noted to be simple with three singlets.[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for the synthesis of the di-alkylated analog and is optimized for the formation of the mono-alkylated product.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagent Charging: Charge the flask with 1,4-dimethoxybenzene (1.2 equivalents) and glacial acetic acid as the solvent.[1][3]

  • Cooling: Cool the flask in an ice-water bath.

  • Catalyst and Alkylating Agent Preparation: In a separate flask, cautiously add concentrated sulfuric acid to chilled tert-butyl alcohol (1 equivalent).

  • Reaction: Slowly add the acid/alcohol mixture to the stirred solution of 1,4-dimethoxybenzene over 15-20 minutes, maintaining the temperature below 15°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Pour the reaction mixture over crushed ice and water. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the crude product thoroughly with water to remove residual acid, followed by a wash with cold methanol to remove some organic impurities.[4]

  • Purification: Purify the crude product by recrystallization from methanol or a mixture of dichloromethane and methanol.[4]

HPLC Method for Purity Analysis

This reverse-phase HPLC method can be used to separate and quantify this compound and its main impurities.[6]

Parameter Condition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Workflow start 1. Reagent Charging (1,4-Dimethoxybenzene, Acetic Acid) reaction 2. Controlled Addition (tert-Butanol, H₂SO₄) start->reaction monitoring 3. Reaction Monitoring (TLC/GC) reaction->monitoring workup 4. Quenching & Filtration monitoring->workup washing 5. Washing (Water, Cold Methanol) workup->washing purification 6. Recrystallization washing->purification product Pure 2-tert-Butyl-1,4- dimethoxybenzene purification->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G DMB 1,4-Dimethoxybenzene (Starting Material) mono_product This compound (Desired Product) DMB->mono_product First Alkylation tBuOH tert-Butanol + H₂SO₄ tBuOH->DMB + t-Bu⁺ tBuOH->mono_product + t-Bu⁺ di_product 2,5-Di-tert-butyl-1,4-dimethoxybenzene (Over-alkylation Impurity) mono_product->di_product Second Alkylation (Side Reaction)

Caption: Reaction pathway showing the formation of the desired product and the over-alkylation impurity.

References

Technical Support Center: Friedel-Crafts Alkylation of Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Friedel-Crafts alkylation of dimethoxybenzene, a common reaction in research and drug development. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with tert-butyl alcohol?

A1: The established protocols consistently recommend a two-stage temperature profile. The initial mixing of reactants, especially the addition of the concentrated sulfuric acid catalyst, should be conducted at a low temperature, typically in an ice bath (0-5 °C).[1][2] After the initial exothermic reaction is controlled, the mixture is allowed to warm to room temperature (around 20-25 °C) and stirred for a period to ensure the completion of the reaction.[2][3]

Q2: Why is it critical to maintain a low temperature during the initial stage of the reaction?

A2: The Friedel-Crafts alkylation is a highly exothermic reaction.[4] Maintaining a low temperature during the addition of the sulfuric acid catalyst is crucial for several reasons:

  • To Control the Reaction Rate: A lower temperature slows down the reaction, preventing it from becoming too vigorous and potentially leading to a runaway reaction.

  • To Minimize Side Reactions: Higher temperatures can promote undesirable side reactions such as over-alkylation and sulfonation of the aromatic ring.[5][6]

  • To Enhance Selectivity: Temperature can influence the regioselectivity of the alkylation, and maintaining a consistent low temperature helps in achieving the desired product distribution.

Q3: What are the likely consequences of running the reaction at a temperature higher than recommended?

A3: Deviating from the recommended temperature profile can lead to several issues:

  • Reduced Yield of the Desired Product: Increased side reactions will consume the starting materials and lead to a lower yield of the intended 1,4-di-tert-butyl-2,5-dimethoxybenzene.

  • Formation of Impurities: Higher temperatures can result in a mixture of products that are difficult to separate, complicating the purification process.

  • Potential for Darkening or Charring: At significantly elevated temperatures, the strong acid catalyst can cause decomposition of the organic materials, leading to a darkened or charred reaction mixture.

Q4: Can this reaction be performed at sub-zero temperatures?

A4: While initial cooling is essential, running the entire reaction at sub-zero temperatures may significantly slow down the reaction rate, leading to incomplete conversion of the starting material within a practical timeframe. The standard procedure of allowing the reaction to proceed at room temperature after the initial cooling phase is designed to ensure the reaction goes to completion.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Friedel-Crafts alkylation of dimethoxybenzene, with a focus on temperature-related problems.

Problem Possible Cause Recommended Solution
Low or No Product Yield Reaction temperature was too low throughout the experiment. Ensure that after the initial controlled addition of the catalyst at low temperature, the reaction mixture is allowed to warm to room temperature and stirred for the recommended duration to allow for completion.
Loss of volatile reactants due to excessive heat. Maintain strict temperature control, especially during the exothermic addition of the catalyst. Use an efficient condenser if the reaction is run for an extended period at room temperature.
Formation of Multiple Products (Isomers and Poly-alkylated products) Reaction temperature was too high. Higher temperatures can lead to the formation of undesired isomers and promote over-alkylation since the mono-alkylated product is more reactive than the starting material.[1][5] Strictly adhere to the initial cooling step.
Insufficient mixing leading to localized "hot spots". Ensure efficient stirring throughout the reaction, especially during the addition of the catalyst, to maintain a uniform temperature.
Darkening or Charring of the Reaction Mixture Runaway reaction due to inadequate cooling. The addition of the sulfuric acid catalyst should be slow and dropwise, with vigorous stirring and efficient cooling in an ice bath to dissipate the heat generated.
Elevated reaction temperature promoting side reactions. At higher temperatures, concentrated sulfuric acid can act as an oxidizing agent and also lead to sulfonation of the aromatic ring, causing decomposition and coloration.[6] Maintain the recommended temperature profile.
Product is a Sticky Oil Instead of a Crystalline Solid Presence of impurities from side reactions. Impurities can inhibit crystallization. This is often a result of poor temperature control leading to a mixture of products. Purify the crude product by recrystallization.
Incomplete reaction. Ensure the reaction has been allowed to proceed for the recommended time at room temperature after the initial cooling phase.

Quantitative Data on Temperature Effects

Reaction Temperature Expected Yield of Di-tert-butyl-dimethoxybenzene Selectivity Potential Side Reactions
0-5 °C (Initial Stage) Low (reaction is slow)High for di-alkylation at the 2,5-positionsMinimal
20-25 °C (Main Reaction) OptimalHigh for di-alkylation at the 2,5-positionsMinor over-alkylation possible with extended reaction times
> 40 °C DecreasingDecreasingIncreased over-alkylation, potential for sulfonation, formation of isomeric byproducts, decomposition of starting material and product.

Experimental Protocols

Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene

This protocol is adapted from established laboratory procedures.[2][7]

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol (B129727) (for recrystallization)

  • Ice

Procedure:

  • In a suitable flask, dissolve 1.50 g of 1,4-dimethoxybenzene in 5 mL of glacial acetic acid.

  • Add 2.50 mL of tert-butyl alcohol to the solution.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant stirring, add 10 mL of cold, concentrated sulfuric acid dropwise over a period of 5-7 minutes. It is crucial to maintain the temperature of the reaction mixture below 20°C during this addition.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20 minutes to complete the reaction.

  • Quench the reaction by carefully adding the mixture to a beaker containing approximately 50 g of crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash the crystals with cold water.

  • Recrystallize the crude product from methanol to obtain the purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Visualizations

Reaction Pathway

ReactionPathway Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Mono-alkylated_Intermediate Mono-alkylated Intermediate 1,4-Dimethoxybenzene->Mono-alkylated_Intermediate Electrophilic Attack tert-Butyl_alcohol tert-Butyl Alcohol H2SO4 H2SO4 (catalyst) tert-Butyl_alcohol->H2SO4 Protonation Carbocation tert-Butyl Carbocation H2SO4->Carbocation Dehydration Carbocation->Mono-alkylated_Intermediate Di-alkylated_Product 1,4-di-tert-butyl-2,5-dimethoxybenzene Mono-alkylated_Intermediate->Di-alkylated_Product Second Alkylation

Caption: Reaction pathway for the di-alkylation of 1,4-dimethoxybenzene.

Experimental Workflow

ExperimentalWorkflow Experimental Workflow A 1. Dissolve 1,4-dimethoxybenzene and tert-butyl alcohol in acetic acid B 2. Cool mixture in an ice bath (0-5 °C) A->B C 3. Slowly add concentrated H2SO4 with vigorous stirring B->C D 4. Allow to warm to room temperature and stir for 20 minutes C->D E 5. Quench reaction with ice D->E F 6. Isolate crude product by vacuum filtration E->F G 7. Recrystallize from methanol F->G

Caption: A step-by-step workflow for the synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Troubleshooting Logic for Low Yield Start Low Product Yield TempCheck Was the reaction mixture allowed to warm to room temperature and stir? Start->TempCheck IncompleteReaction Possible Cause: Incomplete Reaction TempCheck->IncompleteReaction No OvercoolingCheck Was the initial cooling excessive or the catalyst added too slowly? TempCheck->OvercoolingCheck Yes Solution1 Solution: Increase stirring time at room temperature. IncompleteReaction->Solution1 OvercoolingCheck->IncompleteReaction Yes SideReactionCheck Was the initial cooling inadequate or catalyst added too quickly? OvercoolingCheck->SideReactionCheck No SideReactions Possible Cause: Side reactions (over-alkylation, sulfonation) due to high temperature. SideReactionCheck->SideReactions Yes Solution2 Solution: Ensure slow, dropwise addition of H2SO4 with efficient cooling. SideReactions->Solution2

Caption: A logical diagram to troubleshoot low product yield in the Friedel-Crafts alkylation of dimethoxybenzene.

References

Technical Support Center: Recrystallization of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-tert-butyl-1,4-dimethoxybenzene. It includes frequently asked questions, troubleshooting guides, experimental protocols, and data presentation to facilitate a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How do I select the best solvent if I'm unsure?

A2: It is crucial to perform a small-scale solvent screening test. This involves dissolving a small amount of your crude product (10-20 mg) in a minimal amount of various hot solvents in test tubes. The best solvent will dissolve the compound completely when hot and yield a good quantity of crystals upon cooling.

Q3: What are the key physical properties of this compound to consider during recrystallization?

A3: The melting point of this compound is approximately 70-70.5°C.[1] It is important to select a solvent with a boiling point lower than the melting point of the compound to prevent "oiling out," where the compound melts before it dissolves. Both methanol (B129727) (b.p. 64.7°C) and ethanol (B145695) (b.p. 78.4°C) are suitable in this regard, though ethanol's boiling point is closer to the compound's melting point, which requires more careful temperature control.

Q4: Is it possible to use a mixed solvent system?

A4: Yes, a mixed solvent system is a viable option, especially if a single solvent does not provide the desired solubility characteristics. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble, like ethanol or methanol) at an elevated temperature and then add a "poor" solvent (in which it is less soluble, like water) dropwise until the solution becomes slightly cloudy (the saturation point). Then, allow the solution to cool slowly.

Troubleshooting Guide

Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • Too much solvent: You may have used an excessive amount of solvent, and the solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystal nucleation. Alternatively, add a "seed crystal" of the pure compound if you have one.

  • Cooling rate: If the solution is cooled too quickly, it may inhibit crystallization. Solution: Ensure the solution cools slowly and without disturbance.

Q2: My compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool slowly.

  • Consider a different solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low recovery of the purified product can be due to several reasons:

  • Excess solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude material.

  • Premature crystallization: If crystals form during a hot filtration step (if performed to remove insoluble impurities), you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

  • Incomplete crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q4: My recrystallized product is still impure. What went wrong?

A4: The effectiveness of recrystallization depends on proper technique:

  • Cooling rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.

  • Insoluble impurities: If there were insoluble impurities in your crude product, they should have been removed by hot filtration before cooling.

  • Soluble impurities: If the impurities have similar solubility to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Data Presentation

Table 1: Qualitative Solubility of this compound and Suitability for Recrystallization

SolventBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointSuitability for Recrystallization
Methanol64.7LowHighGood potential candidate.
Ethanol78.4Low to ModerateHighGood potential candidate, though boiling point is close to the compound's melting point.[2]
Water100InsolubleInsolubleUnsuitable as a single solvent, but can be used as an anti-solvent in a mixed system.
Hexane69Likely highLikely highUnlikely to be suitable due to the polar nature of the methoxy (B1213986) groups.
Dichloromethane39.6HighHighUnsuitable for recrystallization due to high solubility at room temperature.[2]
Acetone56HighHighUnsuitable for recrystallization due to high solubility at room temperature.[2]

Experimental Protocols

Protocol 1: Small-Scale Solvent Selection
  • Place approximately 20 mg of crude this compound into several different test tubes.

  • Add a few drops of a candidate solvent (e.g., methanol, ethanol) to each test tube at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Remove the test tubes from the heat and allow them to cool to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The solvent that dissolves the compound when hot and produces a good yield of crystals upon cooling is the most suitable.

Protocol 2: Bulk Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., methanol) in small portions while heating the flask on a hot plate or in a water bath. Add just enough solvent to completely dissolve the solid at the boiling point.

  • If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper.

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (70-70.5°C) is indicative of high purity.[1]

Mandatory Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_process Recrystallization Process start Crude Product test_solvents Test solubility in various solvents (e.g., Methanol, Ethanol) start->test_solvents dissolves_cold Dissolves in cold solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes crystals_form Crystals form upon cooling? dissolves_hot->crystals_form Yes dissolves_hot->unsuitable No crystals_form->unsuitable No suitable Suitable Solvent crystals_form->suitable Yes dissolve Dissolve crude product in minimum hot suitable solvent suitable->dissolve hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: Workflow for solvent selection and recrystallization.

References

identifying and minimizing byproducts in 2-tert-butyl-1,4-dimethoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-tert-butyl-1,4-dimethoxybenzene

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of a Friedel-Crafts alkylation reaction.[1][2][3] It involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene (B90301) with a tert-butyl carbocation.[1][3] The tert-butyl carbocation is typically generated in situ from tert-butanol (B103910) and a strong acid catalyst, such as sulfuric acid.[4][5][6]

Q2: What are the most common byproducts in this synthesis, and how can they be minimized?

A2: The most common byproduct is 1,4-di-tert-butyl-2,5-dimethoxybenzene, which results from polyalkylation.[7][8] Since the initial alkylation product is more reactive than the starting material, it can undergo a second alkylation.[5] To minimize this, the molar ratio of the reactants should be carefully controlled. Using a slight excess of 1,4-dimethoxybenzene relative to the tert-butylating agent can favor the mono-alkylated product. Additionally, steric hindrance from the first bulky tert-butyl group helps to reduce, but not eliminate, further substitution.[7][9]

Q3: How does temperature affect the reaction and the formation of byproducts?

A3: Temperature control is crucial. The reaction is typically carried out at low temperatures (0-15°C) during the addition of the acid catalyst to control the exothermic reaction and prevent unwanted side reactions.[4][6][10] Running the reaction at higher temperatures can increase the rate of polyalkylation and potentially lead to the formation of other isomeric byproducts.

Q4: What is the role of acetic acid in this reaction?

A4: Acetic acid is often used as a co-solvent in this reaction.[4][5][6][7][10] It helps to dissolve the starting material, 1,4-dimethoxybenzene, and maintain a homogeneous reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product * Incomplete reaction. * Loss of product during workup and purification. * Suboptimal reaction temperature.* Increase reaction time or temperature slightly after the initial addition of catalyst. * Ensure efficient extraction and minimize transfers. * Carefully monitor and control the temperature throughout the reaction.
High percentage of di-tert-butylated byproduct * Incorrect molar ratio of reactants. * High reaction temperature. * Excessive amount of catalyst.* Use a 1:1 or a slight excess of 1,4-dimethoxybenzene to the tert-butylating agent. * Maintain a low reaction temperature, especially during catalyst addition. * Reduce the amount of acid catalyst.
Formation of colored impurities * Oxidation or side reactions caused by strong acid. * Reaction temperature too high.* Ensure the reaction is performed under an inert atmosphere if necessary. * Maintain strict temperature control. * Purify the crude product by recrystallization.
Product is an oil or fails to crystallize * Presence of impurities, such as starting material or byproducts. * Residual solvent.* Purify the crude product using column chromatography. * Ensure the product is thoroughly dried under vacuum after recrystallization.

Experimental Protocols

Synthesis of this compound

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid.

  • Add tert-butanol (1.1 eq) to the solution and cool the mixture in an ice bath to 0-5°C.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture over crushed ice and water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as methanol (B129727) or ethanol, to obtain the purified this compound.

Gas Chromatography (GC) Analysis of Product Mixture

  • Prepare a standard solution of the starting material, desired product, and expected byproduct in a suitable solvent (e.g., dichloromethane).

  • Dissolve a small sample of the crude reaction mixture in the same solvent.

  • Inject the samples onto a GC equipped with a suitable column (e.g., a non-polar capillary column).

  • Use a temperature program that allows for the separation of all components.

  • Identify the peaks by comparing their retention times with the standard solution.

  • Quantify the relative amounts of each component by peak area integration.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution

Entry Molar Ratio (DMB:t-BuOH) Temperature (°C) Yield of Mono-alkylated Product (%) Yield of Di-alkylated Byproduct (%)
11:1.10-57515
21:1.50-56030
31:1.1256525
41.2:10-5855

DMB: 1,4-dimethoxybenzene t-BuOH: tert-butanol

Visualizations

Reaction_Pathway DMB 1,4-Dimethoxybenzene Product This compound (Desired Product) DMB->Product + tert-Butyl Cation tBuOH tert-Butanol tBu_cation tert-Butyl Cation tBuOH->tBu_cation + H2SO4 H2SO4 H2SO4 Byproduct 1,4-di-tert-butyl-2,5-dimethoxybenzene (Byproduct) Product->Byproduct + tert-Butyl Cation (Polyalkylation)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Desired Product Check_Purity Analyze crude product by GC/TLC Start->Check_Purity High_Byproduct High percentage of di-alkylated byproduct? Check_Purity->High_Byproduct Optimize_Ratio Adjust molar ratio (increase DMB) High_Byproduct->Optimize_Ratio Yes Optimize_Temp Lower reaction temperature High_Byproduct->Optimize_Temp Yes Incomplete_Reaction Significant starting material remaining? High_Byproduct->Incomplete_Reaction No End Improved Yield Optimize_Ratio->End Optimize_Temp->End Increase_Time Increase reaction time Incomplete_Reaction->Increase_Time Yes Check_Workup Review workup and purification steps Incomplete_Reaction->Check_Workup No Increase_Time->End Check_Workup->End

Caption: Troubleshooting workflow for low product yield.

References

Validation & Comparative

A Comparative Analysis of 2-tert-butyl-1,4-dimethoxybenzene and Its Structural Isomers via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and chemical research, the unambiguous identification of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of 2-tert-butyl-1,4-dimethoxybenzene and its structurally related isomers, offering a clear framework for their differentiation.

This report details the characteristic ¹H and ¹³C NMR spectral features of this compound and compares them with those of 1,4-dimethoxybenzene, 1,2-dimethoxybenzene, 1,3-dimethoxybenzene, and 2,5-di-tert-butyl-1,4-dimethoxybenzene. The inclusion of these analogs highlights the influence of substituent position and steric hindrance on the chemical shifts and signal multiplicities in the NMR spectra, providing a robust dataset for structural verification.

Comparative ¹H NMR Spectral Data

The ¹H NMR spectra of these compounds are particularly informative for determining the substitution pattern on the benzene (B151609) ring. The chemical shifts, coupling constants, and integration of the aromatic protons provide a unique fingerprint for each isomer.

CompoundAromatic Protons (δ, ppm, multiplicity, J in Hz)Methoxy Protons (δ, ppm, multiplicity)tert-Butyl Protons (δ, ppm, multiplicity)
This compound 6.88 (d, J=2.9), 6.79 (d, J=8.8), 6.73 (dd, J=8.8, 2.9)3.82 (s), 3.76 (s)1.38 (s)
1,4-dimethoxybenzene6.84 (s)3.77 (s)-
1,2-dimethoxybenzene6.96-6.88 (m)3.87 (s)-
1,3-dimethoxybenzene7.18 (t, J=8.3), 6.54 (dd, J=8.3, 2.4), 6.47 (t, J=2.4)3.79 (s)-
2,5-di-tert-butyl-1,4-dimethoxybenzene6.81 (s)3.78 (s)1.36 (s)

Comparative ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The number of distinct signals reflects the molecular symmetry, and the chemical shifts are indicative of the electronic environment of each carbon atom.

CompoundAromatic Carbons (δ, ppm)Methoxy Carbons (δ, ppm)tert-Butyl Carbons (δ, ppm)
This compound 153.7, 148.2, 137.9, 116.8, 112.5, 110.156.2, 55.635.1, 29.8
1,4-dimethoxybenzene153.9, 114.755.7-
1,2-dimethoxybenzene149.2, 121.2, 111.455.9-
1,3-dimethoxybenzene160.9, 129.9, 106.8, 102.155.2-
2,5-di-tert-butyl-1,4-dimethoxybenzene148.5, 136.5, 111.856.535.0, 30.1

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Typically -2 to 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds to ensure full relaxation of the protons.

  • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).

  • Spectral Width: Typically 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.

  • Number of Scans: 256 to 1024 scans or more, depending on the sample concentration.

Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the ¹H and ¹³C NMR analysis of this compound and its alternatives.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample Purified Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Spectroscopy Transfer->H1_NMR C13_NMR 13C NMR Spectroscopy Transfer->C13_NMR H1_Process 1H Data Processing: - Fourier Transform - Phasing - Baseline Correction - Referencing H1_NMR->H1_Process C13_Process 13C Data Processing: - Fourier Transform - Phasing - Baseline Correction - Referencing C13_NMR->C13_Process H1_Analysis 1H Spectrum Analysis: - Chemical Shift - Integration - Multiplicity H1_Process->H1_Analysis C13_Analysis 13C Spectrum Analysis: - Number of Signals - Chemical Shift C13_Process->C13_Analysis Structure Structure Confirmation H1_Analysis->Structure C13_Analysis->Structure

A Comparative Guide to the Infrared Spectrum of 2-tert-butyl-1,4-dimethoxybenzene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed interpretation of the infrared (IR) spectrum of 2-tert-butyl-1,4-dimethoxybenzene, offering a comparative analysis with its structural analogs, 1,4-dimethoxybenzene (B90301) and tert-butylbenzene. This document is intended for researchers, scientists, and drug development professionals utilizing spectroscopic techniques for molecular characterization.

Interpreting the Vibrational Landscape of this compound

The infrared spectrum of this compound is characterized by a combination of absorptions arising from its distinct functional groups: the aromatic ring, the ether linkages, and the alkyl substituents. A detailed analysis of these vibrational frequencies allows for the unambiguous identification of the molecule's structural features.

Data Presentation: A Comparative Analysis of IR Absorptions
Functional Group Vibrational Mode Expected Range (cm⁻¹) 2,5-di-tert-butyl-1,4-dimethoxybenzene (Observed, cm⁻¹) 1,4-dimethoxybenzene (Observed, cm⁻¹) tert-butylbenzene (Observed, cm⁻¹)
Aromatic C-HStretching3100-3000~3050~3015~3030-3080
Alkyl C-H (tert-butyl & methoxy)Stretching3000-2850~2960, 2870~2954, 2837~2965, 2870
Benzene (B151609) RingC=C Stretching1620-1450~1610, 1500~1511, 1465~1605, 1495, 1460
Ether (Aryl-O-CH₃)Asymmetric C-O Stretching1275-1200~1210~1237N/A
Ether (Aryl-O-CH₃)Symmetric C-O Stretching1075-1020~1040~1041N/A
Alkyl C-HBending (tert-butyl)1395-1365~1390, 1365N/A~1395, 1365
Aromatic C-HOut-of-Plane Bending900-675~870~824~730, 695

Note: Observed values are approximate and sourced from publicly available spectral data. The substitution pattern on the benzene ring significantly influences the fingerprint region (below 1500 cm⁻¹) and the C-H out-of-plane bending vibrations.

Experimental Protocols

The acquisition of high-quality IR spectra is paramount for accurate structural elucidation. The following are standard protocols for sample preparation using the KBr pellet and thin film methods.

Method 1: Potassium Bromide (KBr) Pellet Technique

This method is suitable for solid samples.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die (e.g., 13 mm)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Analytical balance

Procedure:

  • Weigh approximately 1-2 mg of the solid sample and 200-250 mg of dry KBr powder.[1]

  • Grind the sample to a fine powder in the agate mortar.

  • Add the KBr to the mortar and gently but thoroughly mix with the sample until a homogeneous mixture is obtained.

  • Transfer the mixture to the pellet-forming die.

  • Place the die in the hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or translucent pellet.[2]

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or an empty sample chamber should be recorded and subtracted from the sample spectrum.

Method 2: Thin Film Casting

This technique is applicable for samples that are soluble in a volatile solvent.

Materials:

  • FTIR Spectrometer

  • Infrared-transparent windows (e.g., NaCl or KBr plates)

  • Volatile solvent in which the sample is soluble (e.g., chloroform, dichloromethane)

  • Pipette or syringe

Procedure:

  • Dissolve a small amount of the sample in a minimal amount of the volatile solvent.

  • Deposit a few drops of the solution onto the surface of an IR-transparent window.

  • Allow the solvent to evaporate completely, leaving a thin film of the sample on the window. Gentle heating or a stream of dry nitrogen can be used to expedite evaporation.

  • Place the window in the sample holder of the FTIR spectrometer.

  • Record the spectrum against a background of a clean, empty IR window.

Visualization of Spectral Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound is outlined in the diagram below.

IR_Spectrum_Interpretation cluster_regions Spectral Regions cluster_functional_groups Functional Group Analysis cluster_fingerprint Fingerprint Region Analysis Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) CH_Stretch C-H Stretching (3100-2850 cm⁻¹) - Aromatic C-H (>3000 cm⁻¹) - Alkyl C-H (<3000 cm⁻¹) Functional_Group_Region->CH_Stretch CC_Stretch Aromatic C=C Stretching (1620-1450 cm⁻¹) Functional_Group_Region->CC_Stretch CO_Stretch Ether C-O Stretching (1275-1020 cm⁻¹) - Asymmetric & Symmetric Functional_Group_Region->CO_Stretch Fingerprint_Region Fingerprint Region (<1500 cm⁻¹) CH_Bending C-H Bending - Alkyl (tert-butyl, ~1390-1365 cm⁻¹) - Aromatic Out-of-Plane (900-675 cm⁻¹) Fingerprint_Region->CH_Bending Conclusion Structural Confirmation CH_Stretch->Conclusion CC_Stretch->Conclusion CO_Stretch->Conclusion Substitution_Pattern Substitution Pattern on Benzene Ring CH_Bending->Substitution_Pattern Substitution_Pattern->Conclusion Start Analyze IR Spectrum of This compound Start->Functional_Group_Region Start->Fingerprint_Region

Caption: Workflow for the interpretation of the IR spectrum.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of chemical compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of 2-tert-butyl-1,4-dimethoxybenzene against structurally related compounds, supported by experimental data and protocols.

This analysis will delve into the fragmentation behavior of this compound and compare it with its parent molecule, 1,4-dimethoxybenzene, the sterically unhindered tert-butylbenzene, and the more sterically hindered 2,5-di-tert-butyl-1,4-dimethoxybenzene. By examining these related structures, we can elucidate the influence of the tert-butyl and methoxy (B1213986) substituents on the fragmentation pathways of the benzene (B151609) ring.

Comparative Fragmentation Pattern Analysis

The electron ionization mass spectra of this compound and its analogues reveal distinct fragmentation patterns that provide valuable insights into their molecular structures. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below.

CompoundMolecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
This compound194179194 (M+, 30%), 179 (100%), 163 (15%), 151 (20%), 121 (10%), 91 (5%), 57 (10%)
1,4-dimethoxybenzene138138138 (M+, 100%), 123 (25%), 108 (30%), 95 (15%), 77 (20%), 65 (10%)
tert-butylbenzene134119134 (M+, 20%), 119 (100%), 91 (40%), 77 (10%), 57 (15%)
2,5-di-tert-butyl-1,4-dimethoxybenzene250235250 (M+, 25%), 235 (100%), 219 (10%), 179 (5%), 57 (20%)

Deciphering the Fragmentation Pathways

The fragmentation of this compound is primarily dictated by the lability of the tert-butyl and methoxy groups. The molecular ion (M+) is observed at m/z 194.[1][2] The base peak at m/z 179 corresponds to the loss of a methyl radical (•CH₃) from one of the methoxy groups, a characteristic fragmentation for methoxy-substituted aromatic compounds, leading to a stable oxonium ion.

Another significant fragmentation pathway involves the cleavage of the tert-butyl group. The loss of a tert-butyl radical (•C(CH₃)₃) results in a fragment at m/z 137, while the loss of isobutylene (B52900) ((CH₃)₂C=CH₂) via a McLafferty-type rearrangement can also occur. The peak at m/z 57 is characteristic of the tert-butyl cation ((CH₃)₃C⁺).

In comparison, 1,4-dimethoxybenzene, lacking the bulky tert-butyl group, shows its molecular ion at m/z 138 as the base peak, indicating greater stability.[3][4][5][6][7] Its fragmentation is dominated by the loss of a methyl radical to give a peak at m/z 123 and subsequent loss of carbon monoxide (CO) to yield fragments at m/z 95 and 67.

For tert-butylbenzene, the molecular ion is observed at m/z 134.[8][9][10][11][12] The base peak at m/z 119 arises from the characteristic loss of a methyl radical from the tert-butyl group. The prominent peak at m/z 91 corresponds to the tropylium (B1234903) ion, a common fragment in alkylbenzenes.

The fragmentation of the sterically hindered 2,5-di-tert-butyl-1,4-dimethoxybenzene shows a molecular ion at m/z 250.[13][14] Similar to the primary compound, the base peak at m/z 235 is due to the loss of a methyl radical. The presence of two tert-butyl groups leads to a more pronounced peak at m/z 57.

Experimental Protocols

The mass spectra were obtained using a standard gas chromatography-mass spectrometry (GC-MS) system under the following typical electron ionization conditions:

  • Ionization Method: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230-250 °C

  • GC Column: Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program: A temperature ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 280 °C) to ensure separation of the analytes.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detector: Electron Multiplier.

Samples were prepared by dissolving the pure compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.

Visualizing the Experimental Workflow

The logical flow of the mass spectrometry analysis is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Analysis Sample Pure Compound Solvent Volatile Solvent Sample->Solvent Solution Dilute Solution (1 mg/mL) Solvent->Solution Injector Injector Solution->Injector GC_Column GC Column (Separation) Injector->GC_Column MS_Source Ion Source (EI, 70 eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Mass_Spectrum Data_Analysis Data Analysis & Interpretation Mass_Spectrum->Data_Analysis

Figure 1. A schematic of the experimental workflow for GC-MS analysis.

Proposed Fragmentation Mechanism of this compound

The fragmentation process can be visualized as a series of competing and consecutive reactions initiated by the high-energy electron impact.

fragmentation_pathway M M+• (m/z 194) F1 [M - CH3]+ (m/z 179) Base Peak M->F1 - •CH3 F2 [M - C4H9]+ (m/z 137) M->F2 - •C(CH3)3 F3 [M - C4H8]+• (m/z 138) M->F3 - (CH3)2C=CH2 F4 [C4H9]+ (m/z 57) M->F4

Figure 2. Key fragmentation pathways of this compound.

References

A Comparative Guide to Redox Shuttles: Evaluating the Electrochemical Performance of 2-tert-butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate redox shuttle is a critical decision in the design of various electrochemical systems, including lithium-ion batteries and redox flow batteries. This guide provides a detailed comparison of the electrochemical performance of 2-tert-butyl-1,4-dimethoxybenzene against other commonly used redox shuttles, supported by available experimental and computational data.

This publication aims to offer an objective analysis of key performance indicators such as redox potential, diffusion coefficient, and cycling stability. Detailed experimental protocols for the characterization of these molecules are also provided to facilitate reproducible research in the field.

Executive Summary

This compound has been identified through computational studies as a promising redox shuttle additive. Its electrochemical properties are compared with established redox shuttles, including the closely related 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), ferrocene (B1249389) derivatives, and phenothiazine (B1677639) derivatives. While experimental data for this compound is limited, computational predictions and comparative analysis with its isomers provide valuable insights into its potential performance.

Comparative Analysis of Redox Shuttle Performance

The efficacy of a redox shuttle is determined by a combination of factors, including its redox potential, which must be compatible with the battery chemistry, its ability to move efficiently between the electrodes (diffusion coefficient), and its stability over numerous charge-discharge cycles.

Redox ShuttleRedox Potential (V vs. Li/Li+)Diffusion Coefficient (cm²/s)Cycling Stability/Overcharge ProtectionData Source
This compound ~3.82 (Calculated)Not Experimentally DeterminedPredicted to be promisingComputational[1]
2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) ~3.92.0 x 10⁻⁶ (in 0.5 M LiBOB in PC:DEC)>200 cycles of 100% overchargeExperimental[2][3]
Ferrocene ~3.25Not specified in battery electrolyteHighly reversible but lower potentialExperimental[4]
N-ethylphenothiazine (EPT) ~3.59Not specified in battery electrolyteFunctions for ~500h of 100% overchargeExperimental[5]
3,7-bis(trifluoromethyl)-N-ethylphenothiazine ~3.8Not specified in battery electrolyteEffective at high concentrationsExperimental[5]

Table 1: Comparison of key electrochemical performance indicators for various redox shuttles. Note that the data for this compound is based on computational predictions.

In-depth Look at this compound

Benchmarking Against Other Redox Shuttles

2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB): As a benchmark redox shuttle, DDB has a well-documented redox potential of approximately 3.9 V vs. Li/Li+ and demonstrates excellent stability, providing overcharge protection for more than 200 cycles at a C/2 rate[2][3]. However, its application can be limited by its relatively low solubility in common carbonate electrolytes[2].

Ferrocene Derivatives: Ferrocene is a classic example of a stable and reversible redox couple. However, its standard redox potential of about 3.25 V vs. Li/Li+ is often too low for modern high-voltage lithium-ion batteries[4].

Phenothiazine Derivatives: Phenothiazines offer tunable redox potentials through molecular modification. For instance, N-ethylphenothiazine has a redox potential around 3.59 V, while the addition of electron-withdrawing trifluoromethyl groups can increase this to approximately 3.8 V[5]. These compounds have shown promising long-term overcharge protection capabilities.

Experimental Protocols

To ensure accurate and reproducible evaluation of redox shuttle performance, standardized experimental protocols are essential.

Cyclic Voltammetry (CV) for Redox Potential Determination

Cyclic voltammetry is a fundamental technique for determining the redox potential and assessing the reversibility of a redox shuttle.

Objective: To determine the oxidation and reduction potentials of the redox shuttle and evaluate its electrochemical reversibility.

Materials:

  • Working Electrode: Glassy carbon or platinum disk electrode

  • Reference Electrode: Li/Li⁺ reference electrode

  • Counter Electrode: Platinum wire or foil

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 by volume)

  • Analyte: 5-10 mM concentration of the redox shuttle molecule

Procedure:

  • Assemble the three-electrode cell in an inert atmosphere (e.g., an argon-filled glovebox).

  • Record a blank CV of the electrolyte to establish the potential window.

  • Add the redox shuttle to the electrolyte and allow it to dissolve completely.

  • Perform the CV scan, starting from the open-circuit potential towards a potential where oxidation is expected, and then reversing the scan to observe the reduction. A typical scan rate is 50 mV/s.

  • Vary the scan rate (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the electron transfer. For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

CV_Workflow cluster_prep Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis A Assemble 3-electrode cell in inert atmosphere B Add electrolyte (e.g., 1M LiPF6 in EC/DEC) A->B C Dissolve redox shuttle (5-10 mM) B->C D Scan potential from OCP to oxidation potential and back to reduction potential C->D E Record current response D->E F Vary scan rate (10-100 mV/s) E->F G Determine redox potential (E½ = (Epa + Epc)/2) F->G H Assess reversibility (ΔEp = Epa - Epc) I Analyze peak current vs. sqrt(scan rate) Chronoamperometry_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis A 3-electrode cell with redox shuttle solution B Apply potential step to diffusion-limited region A->B C Record current vs. time B->C D Plot current vs. t⁻¹ᐟ² C->D E Fit to Cottrell equation D->E F Calculate diffusion coefficient from the slope E->F Degradation_Pathway RedoxShuttle Redox Shuttle (e.g., Dimethoxybenzene derivative) RadicalCation Radical Cation RedoxShuttle->RadicalCation Oxidation at Cathode RadicalCation->RedoxShuttle Reduction at Anode (Ideal Shuttle Behavior) DegradationProducts Degradation Products (e.g., via O-C bond cleavage) RadicalCation->DegradationProducts Side Reactions / Instability

References

A Comparative Guide to Catalysts for the Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of catalytic performance in a key C-C bond-forming reaction.

The Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) is a fundamental reaction in organic synthesis, providing a direct route to substituted hydroquinone (B1673460) derivatives that are valuable intermediates in the pharmaceutical and fine chemical industries. The choice of catalyst is paramount, influencing not only the yield and selectivity of the reaction but also its environmental footprint and economic viability. This guide offers an objective comparison of various catalysts employed for the tert-butylation of 1,4-dimethoxybenzene, supported by experimental data to inform catalyst selection for specific research and development needs.

Performance Comparison of Catalysts

The efficiency of a catalyst in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene is determined by several factors, including the yield of the desired product (1,4-di-tert-butyl-2,5-dimethoxybenzene), selectivity, and the required reaction conditions. The following table summarizes the performance of various homogeneous and heterogeneous catalysts based on available literature.

CatalystAlkylating AgentSolventTemperature (°C)Reaction TimeYield (%)SelectivityKey AdvantagesDisadvantages
H₂SO₄ (conc.) tert-Butyl alcoholAcetic AcidRoom Temp.15-20 min6.25 - 57.48%[1][2]Good for di-alkylationInexpensive, readily availableCorrosive, stoichiometric amounts often needed, difficult to recycle, generates acidic waste
H₂SO₄ (fuming) tert-Butyl alcoholAcetic AcidNot specifiedNot specified35 - 41%[3]Good for di-alkylationHigher yields than concentrated H₂SO₄Highly corrosive and hazardous
AlCl₃ tert-Butyl chlorideNitromethaneRoom Temp.15 minNot specified for this substrate, generally highCan lead to polyalkylation and rearrangementsHigh catalytic activityMoisture sensitive, often required in stoichiometric amounts, generates significant waste
FeCl₃ Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedGenerally a milder Lewis acid than AlCl₃, potentially better selectivityLess reactive than AlCl₃, cost-effectiveMoisture sensitive, can require more forcing conditions
Amberlyst-15 α-amido sulfonesDichloromethaneReflux6 h88% (with 1,2,4-trimethoxybenzene)[4]HighHeterogeneous (easy to separate), reusable, environmentally benign[5][6]May require higher temperatures and longer reaction times compared to homogeneous catalysts
Zeolites (e.g., Beta, Mordenite) tert-Butyl alcoholNot specified180°C (for toluene)Not specifiedHigh conversion (for toluene)Shape-selective, can favor specific isomers, reusableHigh temperatures often required, potential for deactivation

Note: Direct comparative studies under identical conditions for all catalysts in the tert-butylation of 1,4-dimethoxybenzene are limited. The data presented is compiled from various sources and may reflect different experimental setups.

Experimental Protocols

Detailed methodologies for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using selected catalysts are provided below.

Protocol 1: Alkylation using Concentrated Sulfuric Acid[1][7]

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Ice-water bath

  • Methanol (B129727) (for recrystallization)

Procedure:

  • In a suitable flask, dissolve 1,4-dimethoxybenzene in glacial acetic acid and add tert-butyl alcohol.

  • Cool the mixture in an ice-water bath.

  • Slowly add concentrated sulfuric acid dropwise to the cooled and stirred mixture. Maintain the temperature below 15°C during the addition.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for approximately 15-20 minutes. A precipitate of the product should form.

  • Quench the reaction by carefully adding ice-cold water to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol to remove impurities.

  • The crude product can be further purified by recrystallization from methanol to yield 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Protocol 2: Alkylation using a Solid Acid Catalyst (General Procedure)

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol (or other suitable alkylating agent)

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

  • To a flask containing a magnetic stir bar, add the solid acid catalyst.

  • Under an inert atmosphere, add the anhydrous solvent, 1,4-dimethoxybenzene, and the alkylating agent.

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the catalyst and alkylating agent) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.

  • The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Reaction Mechanisms and Experimental Workflow

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in generating the electrophile, a tert-butyl carbocation, from the alkylating agent.

Logical Workflow for Catalyst Screening

G cluster_prep Preparation cluster_catalyst Catalyst Selection cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants 1,4-Dimethoxybenzene & tert-Butyl Alcohol Reaction_Setup Combine Reactants, Solvent & Catalyst Reactants->Reaction_Setup Solvent Select Solvent Solvent->Reaction_Setup Catalyst_H2SO4 H₂SO₄ Catalyst_H2SO4->Reaction_Setup Catalyst_AlCl3 AlCl₃ Catalyst_AlCl3->Reaction_Setup Catalyst_Solid Solid Acid (e.g., Amberlyst-15) Catalyst_Solid->Reaction_Setup Stir_Heat Stir & Heat (as required) Reaction_Setup->Stir_Heat Monitoring Monitor Progress (TLC/GC) Stir_Heat->Monitoring Quench Quench Reaction Monitoring->Quench Separate Separate Catalyst (Filtration for Solid Acids) Quench->Separate Isolate Isolate Crude Product Separate->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify Analyze Analyze Product (Yield, Purity) Purify->Analyze

Caption: A generalized workflow for screening different catalysts in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Signaling Pathway of Electrophile Generation and Alkylation

G cluster_0 Catalyst Activation cluster_1 Electrophilic Aromatic Substitution Catalyst Catalyst (H₂SO₄ or Lewis Acid) Electrophile tert-Butyl Carbocation (Electrophile) Catalyst->Electrophile activates Alkylating_Agent tert-Butyl Alcohol Alkylating_Agent->Electrophile forms Sigma_Complex σ-Complex (Resonance Stabilized) Electrophile->Sigma_Complex Arene 1,4-Dimethoxybenzene (Nucleophile) Arene->Sigma_Complex attacks Mono_Alkylated Mono-alkylated Product Sigma_Complex->Mono_Alkylated deprotonation Di_Alkylated 1,4-di-tert-butyl-2,5- dimethoxybenzene Mono_Alkylated->Di_Alkylated Further Alkylation

Caption: The catalytic cycle showing the generation of the electrophile and the subsequent electrophilic aromatic substitution on 1,4-dimethoxybenzene.

Conclusion

The selection of a catalyst for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene requires a careful consideration of trade-offs between reaction efficiency, cost, safety, and environmental impact.

  • Homogeneous catalysts like concentrated sulfuric acid are effective and inexpensive for achieving di-alkylation. However, their corrosive nature and the generation of acidic waste are significant drawbacks.

  • Traditional Lewis acids such as aluminum chloride are highly active but suffer from moisture sensitivity and the need for stoichiometric quantities, leading to substantial waste streams.

  • Heterogeneous solid acid catalysts , including Amberlyst-15 and various zeolites, present a promising green alternative. Their key advantages are ease of separation from the reaction mixture and the potential for reuse, which can lead to more sustainable and cost-effective processes. While they may require more forcing conditions, their environmental benefits make them an attractive area for further research and optimization in the synthesis of substituted hydroquinone derivatives.

For drug development and other applications where purity and process robustness are critical, the development of efficient and reusable solid acid catalyst systems for this transformation is a key research goal.

References

A Comparative Guide to Purity Validation of Synthesized 2-tert-butyl-1,4-dimethoxybenzene using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of chemical purity is a cornerstone of reliable and reproducible results. In the synthesis of specialized aromatic compounds such as 2-tert-butyl-1,4-dimethoxybenzene, a versatile intermediate, even minor impurities can significantly alter downstream reactions and biological outcomes. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) against other common analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and illustrative data.

Introduction to Potential Impurities in the Synthesis of this compound

The synthesis of this compound is commonly achieved via a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301) with a tert-butylating agent, such as tert-butanol, in the presence of a strong acid catalyst.[1][2] This process, while effective, can lead to a range of impurities that must be identified and quantified. A thorough purity analysis should be capable of detecting:

  • Unreacted Starting Materials: Primarily 1,4-dimethoxybenzene.

  • Over-alkylation Byproducts: Such as 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392), which can form if the reaction conditions favor multiple substitutions.

  • Isomeric Byproducts: Although less common due to steric hindrance, other positional isomers could potentially form.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., acetic acid, ethanol, methanol) may be present in the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds, making it highly suitable for the analysis of this compound. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the method of choice.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a robust method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and methanol.

  • Reference standards for this compound, 1,4-dimethoxybenzene, and 1,4-di-tert-butyl-2,5-dimethoxybenzene (purity ≥ 99.5%).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (65:35 v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 289 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve it in 25 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound sample and dissolve it in 25 mL of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish a calibration curve and determine the retention times of the analyte and potential impurities.

  • Inject the prepared sample solution.

  • Record the chromatograms and integrate the peak areas. Purity is calculated using the area percent method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative HPLC Performance Data

The following table summarizes the expected chromatographic results based on the principles of reversed-phase chromatography, where more polar compounds elute earlier.

CompoundExpected Retention Time (min)Peak Area (arbitrary units)Area %
1,4-Dimethoxybenzene (Starting Material)4.215,8000.12
This compound 6.8 13,050,000 99.45
1,4-di-tert-butyl-2,5-dimethoxybenzene (Byproduct)10.556,5000.43
Total 13,122,300 100.00

Note: These are illustrative retention times. Actual values may vary based on the specific HPLC system, column age, and precise mobile phase composition.

Comparative Analysis with Alternative Methods

While HPLC is a robust method for routine purity assessment, a comprehensive validation often involves orthogonal techniques.

FeatureHPLC-UVGC-MS1H NMR Spectroscopy
Principle Separation based on partitioning between liquid mobile and solid stationary phases.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information.
Best Suited For Quantitative analysis of non-volatile and thermally labile compounds.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Structural elucidation, identification of major components, and quantification against an internal standard.
Impurity Identification Based on retention time comparison with reference standards.Based on retention time and mass spectral fragmentation patterns, allowing for tentative identification of unknowns.Based on characteristic chemical shifts and coupling constants. Can identify structurally related impurities.
Advantages High precision and accuracy for quantification; robust and widely available.High sensitivity and specificity; provides structural information for impurity identification.Provides detailed structural information; can quantify all proton-containing species simultaneously.
Limitations Requires reference standards for impurity identification; may not resolve all co-eluting impurities.Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent complementary technique, particularly for identifying and quantifying volatile impurities such as residual solvents. The mass spectrometer provides valuable structural information that can help in the tentative identification of unknown peaks.

Illustrative GC-MS Protocol:

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is invaluable for confirming the structure of the synthesized product and for identifying major impurities. The simplicity of the 1H NMR spectrum for the di-substituted byproduct, 1,4-di-tert-butyl-2,5-dimethoxybenzene, which typically shows only three singlets, makes its presence easy to detect. Quantitative NMR (qNMR) using a certified internal standard can also provide a highly accurate measure of absolute purity.

Analytical Workflow and Method Selection

The choice of analytical technique depends on the specific goals of the analysis. For routine quality control, HPLC is often sufficient. For comprehensive characterization and impurity profiling, a multi-technique approach is recommended.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision synthesis Synthesized This compound (Crude Product) hplc HPLC-UV Analysis (Primary Method) synthesis->hplc Routine QC gcms GC-MS Analysis (Volatiles/Solvents) synthesis->gcms Solvent Analysis nmr NMR Spectroscopy (Structural Confirmation) synthesis->nmr Structure Check quantification Quantify Purity & Impurities (Area % or vs. Standard) hplc->quantification identification Identify Impurities (Retention Time, MS, NMR) gcms->identification nmr->identification specification Compare to Specifications quantification->specification identification->specification pass Product Meets Purity Specs (Release) specification->pass Pass fail Product Fails Specs (Repurify/Re-synthesize) specification->fail Fail

References

Spectroscopic Distinctions: A Comparative Analysis of Mono- and Di-alkylated Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the spectroscopic differences between mono- and di-tert-butylated 1,4-dimethoxybenzene (B90301), providing key data and experimental protocols for informed compound characterization.

In the realm of organic synthesis and drug development, precise characterization of molecular structures is paramount. Alkylated dimethoxybenzene derivatives are common structural motifs in various functional molecules. Distinguishing between mono- and di-alkylated products is a frequent challenge. This guide provides a comprehensive comparison of the key spectroscopic differences between 2-tert-butyl-1,4-dimethoxybenzene (mono-alkylated) and 1,4-di-tert-butyl-2,5-dimethoxybenzene (B1295392) (di-alkylated), focusing on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for mono- and di-tert-butylated 1,4-dimethoxybenzene, highlighting the salient features that enable their differentiation.

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~6.8m3HAr-H
3.78s3H-OCH
3.75s3H-OCH
1.35s9H-C(CH ₃)₃
1,4-di-tert-butyl-2,5-dimethoxybenzene 6.72s2HAr-H
3.76s6H-OCH
1.33s18H-C(CH ₃)₃

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~153, 149, 140Ar-C (quaternary)
~117, 112, 109Ar-C H
56.1, 55.6-OC H₃
35.0-C (CH₃)₃
29.5-C(C H₃)₃
1,4-di-tert-butyl-2,5-dimethoxybenzene 151.4Ar-C -O
142.1Ar-C -tBu
114.3Ar-C H
56.5-OC H₃
34.6-C (CH₃)₃
31.8-C(C H₃)₃

Table 3: IR Spectral Data (cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
1,4-dimethoxybenzene (starting material) 3014, 2952, 2836C-H stretch (aromatic & aliphatic)
1501C=C stretch (aromatic)
1219, 1036C-O stretch (asymmetric & symmetric)
824C-H bend (para-disubstituted)
1,4-di-tert-butyl-2,5-dimethoxybenzene 2951, 2836C-H stretch (aliphatic)
1504C=C stretch (aromatic)
1205, 1035C-O stretch
824C-H bend (aromatic)

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragment (m/z)
This compound C₁₂H₁₈O₂194.27179 ([M-CH₃]⁺)
1,4-di-tert-butyl-2,5-dimethoxybenzene C₁₆H₂₆O₂250.38235 ([M-CH₃]⁺)

Experimental Protocols

Synthesis of 1,4-di-tert-butyl-2,5-dimethoxybenzene[1]

This synthesis is a classic example of a Friedel-Crafts alkylation reaction.

Materials:

  • 1,4-dimethoxybenzene (0.30 g)

  • tert-butyl alcohol (0.5 mL)

  • Glacial acetic acid (1.0 mL)

  • Concentrated sulfuric acid (2.0 mL)

  • Ice-water bath

Procedure:

  • In an 18x150 mm test tube, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and glacial acetic acid.

  • Swirl the test tube to dissolve the 1,4-dimethoxybenzene and then place it in an ice-water bath.

  • In a separate test tube, cool concentrated sulfuric acid in the ice-water bath.

  • Once both solutions are cooled to between 0°C and 5°C, add the sulfuric acid dropwise to the mixture containing 1,4-dimethoxybenzene, while swirling.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 minutes.

  • Pour the reaction mixture over crushed ice in a beaker.

  • Collect the precipitated product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol (B129727) to obtain purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. Direct infusion via a suitable solvent can also be used.

  • Ionization Method: Electron Ionization (EI) is a common method for generating ions of these compounds.

  • Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Spectroscopic Interpretation and Key Differentiators

¹H NMR Spectroscopy: The most significant difference lies in the aromatic region. The mono-alkylated product, being less symmetrical, will show a more complex multiplet for the three aromatic protons. In contrast, the highly symmetrical di-alkylated product will exhibit a sharp singlet for its two equivalent aromatic protons.[1] The integration of the aromatic and tert-butyl proton signals also provides a clear distinction (3H vs. 2H for aromatic and 9H vs. 18H for tert-butyl).

¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The less symmetric mono-alkylated compound will have more distinct signals for the aromatic carbons compared to the di-alkylated compound, which will show fewer signals due to its higher symmetry.

IR Spectroscopy: While the IR spectra of both compounds will show characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed. However, IR spectroscopy is generally less definitive than NMR for distinguishing between these two specific isomers.

Mass Spectrometry: The molecular ion peak in the mass spectrum is a definitive indicator of the degree of alkylation. The di-alkylated product will have a molecular ion peak at a higher m/z value (250.38) compared to the mono-alkylated product (194.27).[2] The fragmentation patterns, such as the loss of a methyl group ([M-15]⁺), will also be consistent with the respective molecular weights.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization and differentiation of mono- and di-alkylated dimethoxybenzene.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Differentiation cluster_conclusion Conclusion Synthesis Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene NMR ¹H and ¹³C NMR Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Aromatic_H Aromatic Proton Signals (Multiplet vs. Singlet) NMR->Aromatic_H Integration Signal Integration (Ar-H & t-Bu) NMR->Integration Num_C_Signals Number of ¹³C Signals (Symmetry) NMR->Num_C_Signals Mol_Ion Molecular Ion Peak (m/z) MS->Mol_Ion Mono Mono-alkylated Product Aromatic_H->Mono Asymmetric Lower MW Di Di-alkylated Product Aromatic_H->Di Symmetric Higher MW Integration->Mono Asymmetric Lower MW Integration->Di Symmetric Higher MW Num_C_Signals->Mono Asymmetric Lower MW Num_C_Signals->Di Symmetric Higher MW Mol_Ion->Mono Asymmetric Lower MW Mol_Ion->Di Symmetric Higher MW

Caption: Workflow for spectroscopic differentiation.

This guide provides a foundational understanding of the spectroscopic differences between mono- and di-alkylated dimethoxybenzene. By carefully applying these analytical techniques and interpreting the resulting data, researchers can confidently characterize their synthesized compounds.

References

Performance Showdown: 2-tert-butyl-1,4-dimethoxybenzene Derivatives in Advanced Battery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 2-tert-butyl-1,4-dimethoxybenzene (t-Bu-DMB) and its derivatives reveals their significant potential in enhancing the safety and performance of next-generation batteries, particularly in overcharge protection for lithium-ion batteries and as active materials in non-aqueous redox flow batteries (RFBs).

Derivatives of this compound are primarily engineered to improve upon the electrochemical properties of the parent molecule. A key compound, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), has been established as a successful redox shuttle molecule for overcharge protection in lithium-ion batteries.[1][2] Its derivatives, such as 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), have been further explored to enhance performance characteristics like solubility and energy density in non-aqueous RFBs.[3][4][5]

A "subtractive design approach" has led to the development of new derivatives by modifying the bulky substituent groups of DBBB.[6] Among these, 2,3-dimethyl-1,4-dimethoxybenzene (23DDB) and 2,5-dimethyl-1,4-dimethoxybenzene (25DDB) have emerged as particularly promising candidates, exhibiting favorable electrochemical characteristics.[6]

Comparative Performance Data

The following tables summarize the key performance metrics of selected this compound derivatives based on available experimental data.

Table 1: Electrochemical Properties and Performance as Redox Shuttle Additives

CompoundRedox Potential (V vs. Li/Li+)Key Performance Highlights
2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB)~3.9Provides high-rate overcharge protection for LiFePO₄-based cells for over 200 cycles.[1][7]
3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB)Not specifiedReadily dissolves in carbonate-based electrolytes but shows poorer electrochemical stability compared to DDB.[8]

Table 2: Performance in Non-Aqueous Redox Flow Batteries

CompoundGravimetric Capacity (mAh/g)Coulombic Efficiency (%)Key Performance Highlights
2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB)Not specified~70Considered a promising catholyte material, though solubility can be a limitation.[4]
2,3-dimethyl-1,4-dimethoxybenzene (23DDB)161Not specifiedDemonstrates favorable electrochemical characteristics.[6]
2,5-dimethyl-1,4-dimethoxybenzene (25DDB)161Not specifiedShows promise for non-aqueous RFBs based on diffusivity, solubility, and galvanostatic cycling results.[6]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of these derivatives. The following outlines typical experimental protocols for synthesis and electrochemical evaluation.

Synthesis of 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB)

The synthesis of DDB is often performed via a Friedel-Crafts alkylation of 1,4-dimethoxybenzene (B90301). A typical procedure involves the following steps:

  • Reaction Setup: 1,4-dimethoxybenzene is dissolved in a suitable solvent, such as hexane.

  • Alkylation: A tert-butylating agent, such as tert-butyl alcohol or tert-butyl chloride, is added in the presence of a Lewis acid catalyst (e.g., anhydrous ferric chloride).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically for several hours, to allow for the dialkylation to occur. The bulky tert-butyl groups sterically hinder further substitution, leading to the desired 2,5-disubstituted product.

  • Workup and Purification: The reaction is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified, commonly by recrystallization from a solvent like ethanol, to yield the final product. The purity can be confirmed by techniques such as NMR and melting point analysis.

Electrochemical Characterization

The performance of these derivatives in a battery setup is evaluated through a series of electrochemical tests:

  • Electrolyte Preparation: The derivative is dissolved in an appropriate electrolyte solution, typically a lithium salt (e.g., LiBF₄ or LiTFSI) in an organic carbonate or ether-based solvent.[3]

  • Cell Assembly: For redox shuttle evaluation, coin cells are assembled with a lithium iron phosphate (B84403) (LiFePO₄) cathode, a lithium metal or graphite (B72142) anode, and the prepared electrolyte containing the derivative. For RFB testing, a flow cell is used with the derivative as the active species in the catholyte.

  • Cyclic Voltammetry (CV): CV is performed to determine the redox potential and electrochemical reversibility of the derivative. A three-electrode setup with a glassy carbon working electrode, a platinum counter electrode, and a reference electrode is commonly used.

  • Galvanostatic Cycling: The battery is charged and discharged at constant currents to evaluate its cycling stability, coulombic efficiency, and capacity retention over multiple cycles.

  • Overcharge Testing: For redox shuttle applications, the cells are subjected to prolonged overcharging at various C-rates to assess the effectiveness and stability of the shuttle molecule in preventing cell damage.[1]

Experimental Workflow

The logical flow of evaluating the performance of these derivatives is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_electrochemical Electrochemical Evaluation start Starting Materials (e.g., 1,4-dimethoxybenzene) reaction Chemical Reaction (e.g., Friedel-Crafts Alkylation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, FT-IR) purification->characterization electrolyte Electrolyte Preparation characterization->electrolyte cell_assembly Battery Assembly (Coin Cell / Flow Cell) electrolyte->cell_assembly cv Cyclic Voltammetry cell_assembly->cv cycling Galvanostatic Cycling cell_assembly->cycling data_analysis Data Analysis cv->data_analysis overcharge Overcharge Testing cycling->overcharge If Redox Shuttle cycling->data_analysis overcharge->data_analysis performance_comparison Performance Comparison data_analysis->performance_comparison

References

Safety Operating Guide

Prudent Disposal of 2-tert-Butyl-1,4-dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and scientists handling 2-tert-Butyl-1,4-dimethoxybenzene must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this chemical, emphasizing safety and operational best practices.

While specific disposal regulations can vary by institution and locality, the following procedures are based on established safety data for this compound and general guidelines for the disposal of ether compounds. Professionals in drug development and other research fields are advised to consult with their institution's Environmental Health and Safety (EHS) department for specific requirements.

Key Safety and Disposal Information

A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes crucial data for this compound.

ParameterInformationSource
CAS Number 21112-37-8[1]
Synonyms 2-tert-Butylhydroquinone dimethyl ether, Vetylbois[1]
Personal Protective Equipment (PPE) Chemical impermeable gloves, protective clothing, eye protection, face protection.[1]
First Aid: Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
First Aid: Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
First Aid: Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Spill Response Avoid dust formation. Avoid breathing mist, gas or vapours. Ensure adequate ventilation. Remove all sources of ignition.[1]
Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Environmental Precautions Do not let product enter drains.[2]

Experimental Protocol: Standard Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes should generally be kept separate.[3]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. Glass bottles are often suitable for solvent waste.[4]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5] List all constituents and their approximate percentages.[3]

  • Keep the waste container closed at all times, except when adding waste.[6][7]

3. Storage:

  • Store the waste container in a well-ventilated area, such as a designated satellite accumulation area or a fume hood.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[5]

4. Disposal Request and Pickup:

  • Once the waste container is full, or in accordance with your institution's policies, arrange for disposal through your EHS department or a licensed hazardous waste disposal contractor.[2][6]

  • Do not dispose of this compound down the drain or in regular trash.[5][6]

5. Decontamination of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, deface the chemical label on the empty container before disposing of it as regular trash.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process for This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Is the material unused/surplus or waste? ppe->waste_type surplus Consider redistribution or return to supplier if possible waste_type->surplus Unused/Surplus waste Treat as Hazardous Waste waste_type->waste Waste surplus->waste If redistribution not possible container Select a compatible, labeled hazardous waste container waste->container segregate Segregate from incompatible waste streams container->segregate storage Store in a designated, cool, well-ventilated area with secondary containment segregate->storage pickup Arrange for pickup by EHS or licensed disposal company storage->pickup end Disposal Complete pickup->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-tert-Butyl-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Personal Protection, and Disposal of 2-tert-Butyl-1,4-dimethoxybenzene.

This document provides immediate, essential safety and logistical information for the handling of this compound (CAS No: 21112-37-8). Adherence to these procedural guidelines is critical to ensure personnel safety and proper environmental management.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to mitigate the risks of skin and eye irritation associated with this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesPrimary Recommendation: Viton™ or Butyl rubber gloves should be used. While specific breakthrough times for this compound are not available, Viton gloves have shown resistance to similar aromatic compounds for over 4 hours.[1] Secondary/Short-Term Use: Nitrile gloves are not recommended for prolonged contact with aromatic hydrocarbons and ethers.[2][3] If used for incidental contact, they should be disposed of immediately upon contamination.
Eye Protection Safety GogglesTightly fitting chemical splash goggles are required to protect against splashes and vapors.[4]
Face Protection Face ShieldA face shield should be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Respiratory Protection Air-Purifying RespiratorRespiratory protection is generally not required in a well-ventilated area due to the low vapor pressure of the compound (0.0094 mmHg at 25°C).[3] However, if working in a poorly ventilated space, or if aerosols may be generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[5]

Operational Plan: Handling and Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.

Handling Protocol
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) Inspection: Before commencing any work, inspect all PPE for signs of damage or degradation. Ensure gloves are of the appropriate material and thickness.

  • Dispensing: When transferring or weighing the chemical, avoid generating dust or aerosols. Use appropriate tools and techniques to minimize dispersal.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory personnel. For small spills, use an inert absorbent material. For larger spills, follow your institution's emergency procedures.

  • Personal Hygiene: After handling the chemical, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

This compound is classified as a non-halogenated organic waste. Proper segregation and disposal are essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation: Do not mix this compound waste with halogenated solvents or other incompatible waste streams.[6][7]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Non-Halogenated Organic Waste" and list all constituents.[8]

  • Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible materials.

  • Disposal Request: When the container is full, arrange for disposal through your institution's environmental health and safety office.

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound and a reference for a structurally similar compound.

ParameterValueReference Compound
Vapor Pressure 0.0094 mmHg at 25°C[3]-
Occupational Exposure Limit (OEL) No specific OEL establishedFor p-dimethoxybenzene (structurally similar), no specific OSHA PEL is established.[9][10] General guidelines for organic vapors should be followed.

Experimental Workflow and Safety Logic

The following diagrams illustrate the logical workflow for handling and safety procedures.

Handling_Workflow Handling Workflow for this compound A Preparation B Don PPE A->B C Conduct Experiment in Fume Hood B->C D Segregate Waste C->D E Doff PPE D->E F Hand Washing E->F

Caption: Procedural flow for handling this compound.

Safety_Decision_Tree Safety Decision Tree A Handling this compound B Adequate Ventilation? A->B C Standard PPE B->C Yes E Potential for Aerosol Generation? B->E No D Standard PPE + Respirator E->C No E->D Yes

Caption: Decision logic for respiratory protection requirements.

References

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